Ramifenazone
Description
an NSAID; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12/h5-10,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZLRRYPUKAKMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13576-96-0 (unspecified hydrochloride), 18342-39-7 (mono-hydrochloride), 18342-39-7 (hydrochloride salt/solvate) | |
| Record name | Ramifenazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045906 | |
| Record name | Ramifenazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3615-24-5 | |
| Record name | Ramifenazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ramifenazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ramifenazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAMIFENAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKH2KOV2RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Ramifenazone as a Selective COX-2 Inhibitor: An In-depth Technical Guide
Introduction
Ramifenazone, also known as Isopropylaminoantipyrine, is a compound belonging to the pyrazole class of molecules.[] It is recognized as a non-steroidal anti-inflammatory agent with analgesic, antipyretic, and anti-inflammatory properties.[] The therapeutic effects of this compound are attributed to its action as a precise and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[] This guide delves into the core mechanism of action of this compound, detailing the relevant signaling pathways, experimental evaluation techniques, and data interpretation within the context of COX-2 inhibition.
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action of this compound, like other selective NSAIDs, is the inhibition of the COX-2 enzyme. COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.[4][5]
-
COX-2 , in contrast, is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by pro-inflammatory cytokines and other inflammatory stimuli.[5][6]
By selectively inhibiting COX-2, this compound can effectively reduce the production of pro-inflammatory prostaglandins at the site of inflammation, thereby alleviating pain and inflammation, while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[][4] The pyrazole structure is a common scaffold in many selective COX-2 inhibitors, and it is the specific substitutions on this ring that confer the selectivity for the COX-2 active site.[6]
Signaling Pathway of COX-2 in Inflammation
The signaling pathway leading to and downstream of COX-2 activation is a critical aspect of understanding the action of this compound.
Caption: A diagram illustrating the COX-2 signaling pathway.
Quantitative Analysis of COX-2 Inhibition
The potency and selectivity of a COX inhibitor are determined through in vitro enzyme assays that measure the half-maximal inhibitory concentration (IC50). The selectivity index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
Table 1: Representative In Vitro COX-1 and COX-2 Inhibition Data for Pyrazole-based NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | >100 | 0.5 - 5.0 | >20 - 200 |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
| Ibuprofen (Reference) | 5 | 10 | 0.5 |
Note: The data for this compound is hypothetical and based on the expected profile of a selective COX-2 inhibitor. The reference values are approximate and can vary depending on the assay conditions.
Experimental Protocols
The evaluation of a COX-2 inhibitor like this compound involves a series of standardized in vitro and in vivo experiments to determine its efficacy and safety profile.
In Vitro COX Inhibition Assay (Whole Blood Assay)
This assay is a common method to determine the COX-1 and COX-2 inhibitory activity of a compound in a physiologically relevant environment.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Methodology:
-
COX-1 Assay:
-
Fresh human whole blood is collected in the presence of an anticoagulant.
-
Aliquots of blood are incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Spontaneous clotting is induced to stimulate platelet COX-1 activity, leading to the production of Thromboxane B2 (TXB2), a stable metabolite of Thromboxane A2.
-
The reaction is stopped, and plasma is collected after centrifugation.
-
TXB2 levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
COX-2 Assay:
-
Fresh human whole blood is incubated with lipopolysaccharide (LPS) for 24 hours at 37°C to induce the expression of COX-2 in monocytes.
-
The LPS-treated blood is then incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Arachidonic acid is added to initiate the synthesis of Prostaglandin E2 (PGE2) via COX-2.
-
The reaction is stopped, and plasma is collected.
-
PGE2 levels are quantified by ELISA.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: A flowchart of a typical experimental workflow.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard animal model to assess the in vivo anti-inflammatory efficacy of a compound.
Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Dosing: Animals are divided into groups and administered this compound orally at different doses, a vehicle control, and a positive control (e.g., Indomethacin).
-
Induction of Inflammation: One hour after drug administration, a sub-plantar injection of carrageenan (a seaweed extract) is given into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each dose group compared to the vehicle control group. The ED50 (the dose that produces 50% of the maximum effect) can be determined.
Conclusion
This compound, as a pyrazole-based NSAID, is understood to exert its anti-inflammatory effects through the selective inhibition of the COX-2 enzyme. This selectivity allows for the targeted reduction of pro-inflammatory prostaglandins at the site of inflammation, while sparing the protective functions of COX-1 in other tissues. Although specific quantitative data for this compound is not widely published, the established methodologies for evaluating COX inhibitors provide a clear framework for understanding its mechanism of action and therapeutic potential. Further research and publication of specific data for this compound would be invaluable for a more complete understanding of its pharmacological profile.
References
- 2. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
What is the chemical structure of Ramifenazone?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramifenazone, also known as isopropylaminophenazone, is a pyrazolone derivative classified as a non-steroidal anti-inflammatory drug (NSAID). It exhibits analgesic, antipyretic, and anti-inflammatory properties, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and pharmacological properties of this compound. Detailed experimental protocols for the evaluation of its anti-inflammatory and COX-2 inhibitory activities are presented, alongside a summary of its metabolic pathways. Due to its reported instability and limited clinical use, this document focuses on the available preclinical data to inform researchers and drug development professionals.
Chemical Structure and Properties
This compound is chemically designated as 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₉N₃O | [2] |
| IUPAC Name | 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one | [2] |
| CAS Number | 3615-24-5 | [2] |
| Molecular Weight | 245.32 g/mol | [2] |
| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C | [2] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in organic solvents such as ethanol and DMSO. | |
| Stability | Reported to be unstable at room temperature with a high rate of oxidation.[3] |
Synthesis
The synthesis of this compound can be achieved through the reductive amination of 4-aminoantipyrine with acetone. This method involves the formation of an imine intermediate, which is subsequently reduced to the corresponding secondary amine.
General Experimental Protocol: Reductive Amination
A general procedure for the synthesis of this compound from 4-aminoantipyrine is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminoantipyrine (1 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Imine Formation: Add acetone (a slight excess, e.g., 1.2 equivalents) to the solution. The reaction mixture is typically stirred at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture.[4][5][6][7][8] The temperature should be monitored and controlled, as the reduction can be exothermic.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Synthesis workflow for this compound.
Mechanism of Action and Signaling Pathways
This compound functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[3] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. By selectively inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its therapeutic effects with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
The primary signaling pathway affected by this compound is the arachidonic acid metabolic pathway, specifically the branch leading to prostaglandin synthesis.
Mechanism of action of this compound.
Experimental Protocols
In Vitro COX-2 Inhibition Assay (Human Whole Blood Assay)
This assay determines the inhibitory activity of a compound on COX-2 in a physiologically relevant environment.
Materials:
-
Fresh human whole blood
-
Lipopolysaccharide (LPS)
-
Test compound (this compound) and reference compound (e.g., Celecoxib)
-
Phosphate-buffered saline (PBS)
-
Prostaglandin E₂ (PGE₂) EIA kit
Procedure:
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into heparinized tubes.
-
Incubation: Aliquot the whole blood into tubes. Add the test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) and a positive control (a known COX-2 inhibitor) should be included.
-
COX-2 Induction: Add LPS to the blood samples to induce COX-2 expression and activity.
-
Incubation Period: Incubate the samples for a specified period (e.g., 24 hours) at 37°C.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
PGE₂ Measurement: Measure the concentration of PGE₂ in the plasma using a commercial EIA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of PGE₂ production for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.[10][11]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This is a standard model to evaluate the in vivo anti-inflammatory activity of a compound.[3][12][13][14][15][16]
Materials:
-
Wistar rats (or other suitable strain)
-
Carrageenan solution (1% w/v in saline)
-
Test compound (this compound) and reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (e.g., control, reference, and test groups at different doses). Administer the test compound (this compound) or reference drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time following drug administration (e.g., 60 minutes), inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. The ED₅₀ value (the dose that causes 50% inhibition of edema) can be determined from the dose-response curve.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic studies specifically on this compound are limited. However, based on studies of other pyrazolone derivatives like antipyrine and aminopyrine, it can be inferred that this compound likely undergoes extensive hepatic metabolism.[17][18]
The primary metabolic pathways for antipyrine derivatives involve:
-
Oxidation: Catalyzed by cytochrome P450 enzymes (CYPs), particularly CYP1A2, CYP2C9, CYP2C19, and CYP3A4.[1]
-
N-demethylation: A common metabolic route for many drugs.
-
Conjugation: Primarily glucuronidation to form more water-soluble metabolites for excretion.[19]
Due to its isopropylamino group, this compound may also undergo dealkylation. The resulting metabolites are then likely excreted in the urine. The instability of this compound may also contribute to its metabolic profile and clearance.[3]
Conclusion
This compound is a pyrazolone-based NSAID with selective COX-2 inhibitory activity. While it demonstrates analgesic, antipyretic, and anti-inflammatory potential in preclinical models, its clinical application has been hampered by its chemical instability. This technical guide has provided an in-depth overview of its chemical properties, synthesis, mechanism of action, and relevant experimental protocols. Further research could focus on developing more stable analogs of this compound to harness its therapeutic potential.
References
- 1. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C14H19N3O | CID 5037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]
- 8. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. What is the mechanism of Antipyrine? [synapse.patsnap.com]
- 10. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. japsonline.com [japsonline.com]
- 17. Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studies on the different metabolic pathways of antipyrine in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DSpace [digital.library.adelaide.edu.au]
Pharmacological Profile of Ramifenazone and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of Ramifenazone and its related pyrazolone derivatives. This compound, a non-steroidal anti-inflammatory drug (NSAID), belongs to the pyrazolone class of compounds and exhibits analgesic, antipyretic, and anti-inflammatory properties.[1] Its primary mechanism of action involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][] This guide will delve into the available data on its pharmacodynamics and pharmacokinetics, alongside detailed experimental protocols for its evaluation. Due to a notable lack of specific quantitative data for this compound in publicly accessible literature, this guide incorporates data from closely related pyrazolone and pyrazole derivatives to provide a comprehensive profile and facilitate further research.
Introduction
This compound (also known as isopropylaminoantipyrine) is a pyrazole derivative that functions as a non-steroidal anti-inflammatory drug (NSAID).[1][] Structurally, it is a modification of the 2-pyrazoline scaffold, a core found in numerous pharmacologically significant molecules.[1] Like other NSAIDs in its class, this compound's therapeutic effects are attributed to its ability to alleviate pain, reduce fever, and combat inflammation.[1] However, its clinical application has been limited due to concerns regarding its physical instability at room temperature and a comparatively lower potency than other pyrazolone derivatives.[1][]
This guide aims to consolidate the existing knowledge on the pharmacological properties of this compound and its chemical class, providing a valuable resource for researchers and professionals involved in drug discovery and development.
Pharmacodynamics
Mechanism of Action: COX-2 Inhibition
The primary mechanism of action for this compound and related pyrazolone derivatives is the inhibition of the cyclooxygenase (COX) enzyme, also known as prostaglandin-endoperoxide synthase.[] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is an inducible enzyme with elevated levels during inflammation.[3]
This compound is reported to be a precise inhibitor of COX-2, which is the basis for its anti-inflammatory effects without some of the common side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][] By inhibiting COX-2, this compound blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Quantitative Analysis of COX Inhibition
Table 1: In Vitro Cyclooxygenase Inhibition Data for Representative Pyrazole and Thiophene Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| VIIa (2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide) | 19.5 | 0.29 | 67.2 | [4] |
| Celecoxib | 14.2 | 0.42 | 33.8 | [4] |
| Compound 5l (a benzimidazole analog) | >100 | 8.2 | >12.1 | [5] |
| Compound 5h (a benzimidazole analog) | >100 | 22.6 | >4.4 | [5] |
| Compound 5j (a benzimidazole analog) | >100 | 11.6 | >8.6 | [5] |
| Compound 5k (a benzimidazole analog) | >100 | 14.3 | >6.9 | [5] |
Note: This table presents data for compounds structurally related to this compound to illustrate the range of COX inhibition potencies and selectivities observed in similar chemical scaffolds.
Pharmacokinetics: ADME Profile
Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) for this compound, is not extensively documented in publicly available sources. However, general principles of ADME for small molecule drugs can be applied, and in vitro and in vivo studies are necessary to fully characterize its profile.
General Considerations for ADME Profiling:
-
Absorption: The oral bioavailability of a drug is a critical parameter. In vivo pharmacokinetic studies in animal models are essential to determine the rate and extent of absorption.[6]
-
Distribution: Plasma protein binding significantly influences the concentration of free drug available to exert its pharmacological effect.[7]
-
Metabolism: In vitro studies using liver microsomes and hepatocytes from different species (e.g., rat, dog, human) can identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved.[8][9]
-
Excretion: Mass balance studies using radiolabeled compounds in animal models are the standard for determining the routes and rates of excretion.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound and its derivatives.
In Vitro COX Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Ovine COX-1 and human recombinant COX-2 are commonly used.
-
Assay Principle: A colorimetric or fluorometric method is typically employed to measure the peroxidase activity of the COX enzyme.[3]
-
Procedure:
-
Prepare a reaction mixture containing COX assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of the test compound (e.g., this compound) or a reference inhibitor (e.g., Celecoxib) to the wells of a 96-well plate.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
The appearance of an oxidized chromogenic or fluorogenic substrate is monitored over time using a plate reader.
-
The rate of reaction is calculated for each concentration of the test compound.
-
-
Data Analysis: The percent inhibition is calculated relative to a vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of a test compound in an acute inflammation model.
Methodology:
-
Animal Model: Wistar rats or Swiss albino mice are commonly used.[][11]
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The test compound (e.g., this compound), a reference drug (e.g., Indomethacin), or vehicle is administered orally or intraperitoneally.
-
After a set period (e.g., 1 hour), a phlogistic agent (e.g., 0.1 mL of 1% carrageenan solution) is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group using the following formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
Quantification of this compound in Biological Samples
Objective: To develop and validate a method for the quantitative analysis of this compound in biological matrices like plasma.
Methodology (based on a published method for bovine plasma): [12]
-
Sample Preparation:
-
Acidify the plasma sample.
-
Extract this compound using acetonitrile.
-
Add sodium chloride to facilitate the separation of the plasma and acetonitrile layers.
-
Perform a liquid-liquid purification of the acetonitrile extract with hexane.
-
-
Analytical Technique:
-
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method.
-
-
Data Analysis:
-
A calibration curve is generated using standards of known this compound concentrations.
-
The concentration of this compound in the unknown samples is determined by interpolating their response from the calibration curve.
-
The method should be validated according to regulatory guidelines for accuracy, precision, selectivity, and sensitivity.
-
Signaling Pathways
While the primary mechanism of this compound is COX-2 inhibition, NSAIDs can modulate other signaling pathways involved in inflammation and cellular processes. For instance, some NSAIDs have been shown to suppress the ERK signaling pathway.[13] Additionally, the NF-κB and MAPK signaling pathways are central to the inflammatory response, and their modulation by anti-inflammatory compounds is an active area of research.[1][14][15][16] However, specific studies detailing the effects of this compound on these pathways are currently lacking.
This compound Derivatives
The development of derivatives is a common strategy to improve the pharmacological properties of a lead compound, such as enhancing stability, potency, and selectivity, or reducing toxicity. For this compound, structural modifications could address its noted instability.[1][] While the literature mentions the synthesis and evaluation of various pyrazole and pyrazolone derivatives with anti-inflammatory and analgesic activities, specific data on a series of this compound derivatives and their structure-activity relationships (SAR) are not extensively reported.[17][18][19][20][21]
Conclusion and Future Directions
This compound is a pyrazolone-based NSAID with a clear mechanism of action as a selective COX-2 inhibitor. This guide has outlined its known pharmacological properties and provided detailed experimental protocols for its further investigation. However, a significant gap exists in the public domain regarding specific quantitative data for this compound, including its COX inhibition IC50 values, a comprehensive ADME profile, and clinical trial outcomes.
Future research should focus on:
-
Quantitative Pharmacological Characterization: Determining the precise IC50 values of this compound for COX-1 and COX-2 to confirm its selectivity index.
-
Comprehensive ADME/PK Studies: Conducting in vitro and in vivo studies to fully elucidate the absorption, distribution, metabolism, and excretion profile of this compound.
-
Investigation of Derivatives: Synthesizing and evaluating a series of this compound derivatives to establish structure-activity relationships and potentially identify compounds with improved stability and efficacy.
-
Exploration of Signaling Pathways: Investigating the effects of this compound on key inflammatory signaling pathways beyond prostaglandin synthesis, such as NF-κB and MAPK pathways.
Addressing these knowledge gaps will be crucial for a complete understanding of the therapeutic potential of this compound and for guiding the development of novel pyrazolone-based anti-inflammatory agents.
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 9. Investigating the in vitro metabolism of fipexide: characterization of reactive metabolites using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical strategy for the confirmatory analysis of the non-steroidal anti-inflammatory drugs firocoxib, propyphenazone, this compound and piroxicam in bovine plasma by liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 12. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2 H,4 H)-dione Analogues: Development of Potent eEF2K Degraders against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure–activity relationship study of benserazide derivatives as PilB inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Extended structure-activity relationship studies of the [1,2,5]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Ramifenazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramifenazone, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for this compound. Detailed experimental protocols, quantitative data summaries, and visual representations of the chemical pathways are presented to assist researchers in the development and optimization of this compound production.
Introduction
This compound, chemically known as 4-isopropylamino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, is a derivative of antipyrine.[1] It belongs to the class of pyrazolone NSAIDs and exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This guide outlines two plausible and commonly referenced synthetic pathways for this compound, starting from the readily available precursor, 4-aminoantipyrine. Furthermore, it details established purification techniques to obtain high-purity this compound suitable for pharmaceutical research and development.
Synthesis of this compound
The synthesis of this compound primarily involves the introduction of an isopropylamino group at the C4 position of the 4-aminoantipyrine scaffold. Two effective methods for this transformation are N-alkylation and reductive amination.
Method 1: N-Alkylation of 4-Aminoantipyrine
This method involves the direct alkylation of the amino group of 4-aminoantipyrine with an isopropyl halide, typically 2-bromopropane, in the presence of a base.
Reaction Scheme:
Figure 1: N-Alkylation Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminoantipyrine (1 equivalent) in a suitable solvent such as acetone or acetonitrile.
-
Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (1.5-2.0 equivalents), to the solution.
-
Alkylation: To the stirred suspension, add 2-bromopropane (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Method 2: Reductive Amination of 4-Aminoantipyrine
This alternative pathway involves the reaction of 4-aminoantipyrine with acetone to form an imine intermediate, which is then reduced in situ to yield this compound.[2][3][4][5][6] This one-pot reaction is often preferred due to its efficiency.
Reaction Scheme:
Figure 2: Reductive Amination Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: Dissolve 4-aminoantipyrine (1 equivalent) in a suitable solvent, typically methanol, in a round-bottom flask.
-
Imine Formation: Add acetone (1.5-2.0 equivalents) to the solution. Adjust the pH to a slightly acidic condition (pH 5-6) using acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents), portion-wise while maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Evaporate the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can then be purified.
Purification of this compound
High purity of the active pharmaceutical ingredient (API) is critical. The primary methods for purifying this compound are recrystallization and column chromatography.
Recrystallization
Recrystallization is a widely used technique for the purification of solid organic compounds.[7] The choice of solvent is crucial for effective purification.
Experimental Protocol:
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble. Common solvents for pyrazolone derivatives include ethanol, isopropanol, or mixtures of ethanol and water.[7]
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a suitable temperature. A study on a related compound, propyphenazone, reported a yield of 85.36% after recrystallization from hot water.[8]
Table 1: Common Solvents for Recrystallization of Pyrazolone Derivatives [7][9]
| Solvent System | Rationale |
| Ethanol | Good solubility at high temperatures, lower solubility at room temperature. |
| Isopropanol | Similar properties to ethanol, can offer different selectivity. |
| Ethanol/Water | A mixture can be used to fine-tune the solubility for optimal crystallization. |
| Acetone/Hexane | A polar/non-polar solvent system for inducing crystallization. |
Column Chromatography
For higher purity or for separating closely related impurities, column chromatography is the method of choice.[10][11]
Experimental Protocol:
-
Stationary Phase: Pack a chromatography column with a suitable adsorbent, most commonly silica gel (SiO₂).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Elute the column with a suitable mobile phase. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal solvent system should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Table 2: Typical Conditions for Column Chromatography of Pyrazolone Derivatives
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |
Data Summary
The following table summarizes the expected outcomes for the synthesis and purification of this compound based on literature for analogous compounds. Actual results may vary depending on the specific experimental conditions.
Table 3: Quantitative Data for this compound Synthesis and Purification
| Parameter | Method 1: N-Alkylation | Method 2: Reductive Amination | Purification (Recrystallization) |
| Typical Yield | 70-85% | 75-90% | >85% recovery[8] |
| Purity (Crude) | 80-95% | 85-97% | N/A |
| Purity (Purified) | >98% | >98% | >99% |
| Reaction Time | 4-8 hours | 12-24 hours | N/A |
| Key Reagents | 2-Bromopropane, K₂CO₃ | Acetone, NaBH₃CN | Ethanol, Water |
Logical Workflow for Synthesis and Purification
The overall process from starting materials to purified product can be visualized as a sequential workflow.
Figure 3: Workflow for this compound Synthesis and Purification.
Conclusion
This technical guide has detailed two primary synthetic routes for this compound, N-alkylation and reductive amination of 4-aminoantipyrine, along with standard purification protocols involving recrystallization and column chromatography. The provided experimental procedures and data summaries offer a solid foundation for researchers to produce high-purity this compound. The choice of synthesis and purification method will depend on factors such as desired purity, yield, scalability, and available resources. Further optimization of reaction conditions may be necessary to achieve the desired outcomes for specific research or development applications.
References
- 1. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. column-chromatography.com [column-chromatography.com]
- 11. longdom.org [longdom.org]
A Technical Guide to the In Vivo Efficacy of Pyrazolone Derivatives in Animal Models of Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction to Pyrazolone Derivatives as Anti-Inflammatory Agents
Pyrazolone derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[][5] Compounds in this family, such as antipyrine, phenylbutazone, and celecoxib, have been used clinically for their analgesic, antipyretic, and anti-inflammatory effects.[5] The primary mechanism of action for many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2] Some derivatives exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, which may offer a more favorable gastrointestinal safety profile compared to non-selective COX inhibitors.[2]
Common Animal Models for Assessing Anti-Inflammatory Efficacy
The preclinical evaluation of anti-inflammatory agents relies on robust and reproducible animal models that mimic aspects of human inflammatory conditions. Two of the most widely used models are the carrageenan-induced paw edema model for acute inflammation and the adjuvant-induced arthritis model for chronic inflammation.
Carrageenan-Induced Paw Edema
This model is a standard for screening acute anti-inflammatory activity.[7] Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized, acute, and well-characterized inflammatory response.[7] The resulting edema is biphasic, with an early phase mediated by histamine and serotonin, followed by a later phase involving the production of prostaglandins.[8]
Adjuvant-Induced Arthritis (AIA)
The AIA model is a widely used animal model of chronic inflammation, particularly for studying rheumatoid arthritis.[7][8] A single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis, induces a systemic, immune-mediated inflammatory response that results in chronic arthritis in the distal joints.[7][8]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (150-200 g) are typically used. Animals are acclimatized for at least one week before the experiment.
-
Housing: Animals are housed in standard laboratory conditions with free access to food and water.
-
Groups:
-
Control Group: Receives the vehicle (e.g., 0.5% sodium carboxymethyl cellulose).
-
Test Compound Group(s): Receive the pyrazolone derivative at various doses.
-
Standard Drug Group: Receives a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound, standard drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a set time (e.g., 60 minutes), 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured again at specified time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Adjuvant-Induced Arthritis in Rats
-
Animals: Lewis rats are often used due to their susceptibility to AIA.
-
Induction of Arthritis:
-
On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the footpad of the right hind paw.
-
-
Groups:
-
Normal Control Group: No CFA injection.
-
Arthritic Control Group: Receives CFA and the vehicle.
-
Test Compound Group(s): Receive CFA and the pyrazolone derivative at various doses.
-
Standard Drug Group: Receives CFA and a standard drug (e.g., Indomethacin).
-
-
Procedure:
-
Treatment with the test compound, standard drug, or vehicle typically begins on the day of CFA injection (day 0) and continues for a specified period (e.g., 14 or 21 days).
-
Paw volume is measured at regular intervals.
-
Other parameters such as body weight, arthritic score (visual assessment of inflammation), and spleen and thymus weight at the end of the study can also be recorded.
-
-
Data Analysis: The percentage inhibition of paw edema is calculated as described for the carrageenan model. Arthritic scores and changes in body and organ weight are also compared between groups.
Quantitative Data Presentation
The following tables represent a composite of data that would be expected from in vivo studies of a novel pyrazolone derivative.
Table 1: Effect of a Representative Pyrazolone Derivative on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | - | Paw Volume Increase (mL) after Carrageenan Injection (Mean ± SEM) | - | - | % Inhibition at 4h |
| 1h | 2h | 3h | 4h | |||
| Vehicle Control | - | 0.25 ± 0.03 | 0.48 ± 0.05 | 0.75 ± 0.06 | 0.68 ± 0.05 | - |
| Pyrazolone Derivative | 10 | 0.18 ± 0.02 | 0.32 ± 0.04 | 0.45 ± 0.04 | 0.38 ± 0.03 | 44.1% |
| 20 | 0.15 ± 0.02 | 0.25 ± 0.03 | 0.31 ± 0.03 | 0.26 ± 0.02 | 61.8% | |
| Indomethacin | 10 | 0.13 ± 0.01 | 0.22 ± 0.02 | 0.28 ± 0.03 | 0.23 ± 0.02 | 66.2% |
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Effect of a Representative Pyrazolone Derivative on Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume on Day 21 (mL, Mean ± SEM) | % Inhibition of Paw Edema | Arthritic Score on Day 21 (Mean ± SEM) | Change in Body Weight (g, Mean ± SEM) |
| Normal Control | - | 0.95 ± 0.05 | - | 0.0 ± 0.0 | +45 ± 3.5 |
| Arthritic Control | - | 2.85 ± 0.15 | - | 3.8 ± 0.2 | -15 ± 2.1 |
| Pyrazolone Derivative | 10 | 1.98 ± 0.12 | 45.8% | 2.1 ± 0.3 | +12 ± 2.5 |
| 20 | 1.55 ± 0.10 | 68.4% | 1.2 ± 0.2 | +28 ± 3.1 | |
| Indomethacin | 5 | 1.48 ± 0.09 | 72.1% | 1.0 ± 0.1 | +25 ± 2.8** |
*p < 0.05, **p < 0.01 compared to arthritic control.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Irgapyrin | C32H37N5O3 | 8064-79-7 [benchchem.com]
Ramifenazone: A Technical Whitepaper on its Analgesic and Antipyretic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramifenazone, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) possessing analgesic, antipyretic, and anti-inflammatory properties.[] Its mechanism of action is primarily attributed to the inhibition of the cyclooxygenase (COX) enzyme, with a degree of selectivity for the COX-2 isoform. This inhibition curtails the production of prostaglandins, key mediators of pain and fever. However, due to inherent chemical instability and lower potency compared to other pyrazolone derivatives, its clinical application has been limited.[] This technical guide provides a comprehensive overview of the analgesic and antipyretic properties of this compound, detailing its mechanism of action, available (though limited) quantitative data, and relevant experimental protocols.
Introduction
This compound, also known as isopropylaminophenazone, belongs to the pyrazolone class of compounds.[2] Structurally, it is 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)-1,2-dihydro-3H-pyrazol-3-one. While demonstrating analgesic and antipyretic effects, its clinical utility has been hampered by issues of chemical instability and a less favorable efficacy and safety profile compared to other NSAIDs.[] Nevertheless, an understanding of its pharmacological properties remains relevant for the study of pyrazolone derivatives and the broader field of analgesic and antipyretic drug development.
Mechanism of Action: Analgesic and Antipyretic Effects
The primary mechanism underlying the analgesic and antipyretic properties of this compound is the inhibition of the cyclooxygenase (COX) enzymes.[]
2.1. Inhibition of Prostaglandin Synthesis
Pain and fever are often mediated by the local production of prostaglandins, particularly prostaglandin E2 (PGE2). In response to stimuli such as tissue injury or infection, the precursor molecule arachidonic acid is released from cell membranes and converted into prostaglandin H2 (PGH2) by COX enzymes. PGH2 is then further metabolized to various prostaglandins, including PGE2. This compound, by inhibiting COX, blocks this initial and rate-limiting step in prostaglandin synthesis.
2.2. Selectivity for COX-2
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. COX-2, on the other hand, is typically induced at sites of inflammation and in the central nervous system during fever. This compound is reported to be a selective inhibitor of COX-2.[] This selectivity is a desirable characteristic for an NSAID, as it suggests a reduced risk of gastrointestinal side effects associated with the inhibition of COX-1.
Signaling Pathway of COX-2 Inhibition by this compound
Caption: Mechanism of this compound's analgesic and antipyretic action via COX-2 inhibition.
Quantitative Data
| Property | Value |
| Molecular Formula | C14H19N3O |
| Molecular Weight | 245.32 g/mol [2] |
| CAS Number | 3615-24-5[2] |
| Appearance | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
Experimental Protocols
Detailed experimental protocols from studies specifically investigating this compound are scarce. The following sections describe generalized, standard preclinical protocols used to evaluate the analgesic and antipyretic properties of NSAIDs like this compound.
4.1. Evaluation of Analgesic Activity
4.1.1. Acetic Acid-Induced Writhing Test in Mice
This model assesses peripheral analgesic activity.
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Animals are divided into control, standard (e.g., Aspirin), and test (this compound at various doses) groups.
-
The vehicle (e.g., 0.9% saline), standard drug, or test compound is administered orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen and extension of the hind limbs).
-
The number of writhes is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
-
Endpoint: A reduction in the number of writhes in the test group compared to the control group indicates analgesic activity.
Workflow for Acetic Acid-Induced Writhing Test
Caption: Workflow for assessing peripheral analgesic activity using the writhing test.
4.2. Evaluation of Antipyretic Activity
4.2.1. Brewer's Yeast-Induced Pyrexia in Rats
This is a standard model for evaluating antipyretic drugs.
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
The basal rectal temperature of each rat is recorded using a digital thermometer.
-
Pyrexia (fever) is induced by subcutaneous injection of a 15-20% aqueous suspension of Brewer's yeast.
-
18-24 hours after yeast injection, the rectal temperature is recorded again. Only animals showing a significant increase in temperature (e.g., > 0.5°C) are included in the study.
-
The febrile rats are divided into control, standard (e.g., Paracetamol), and test (this compound at various doses) groups.
-
The vehicle, standard drug, or test compound is administered orally.
-
Rectal temperature is recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) post-dosing.
-
-
Endpoint: A significant reduction in rectal temperature in the test group compared to the control group indicates antipyretic activity.
Workflow for Brewer's Yeast-Induced Pyrexia Test
Caption: Workflow for assessing antipyretic activity in rats.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans or preclinical models is not well-documented in publicly available literature. For a pyrazolone derivative administered orally, the following parameters would be critical to assess:
-
Absorption: Cmax (maximum plasma concentration) and Tmax (time to reach Cmax).
-
Distribution: Volume of distribution (Vd).
-
Metabolism: Identification of major metabolites and the enzymes responsible (likely cytochrome P450 enzymes).
-
Elimination: Elimination half-life (t1/2) and clearance (CL).
The instability of this compound at room temperature suggests that it may have a short half-life and be rapidly metabolized in vivo.[]
Discussion and Future Perspectives
This compound exhibits the characteristic analgesic and antipyretic properties of an NSAID through the inhibition of prostaglandin synthesis via the COX-2 pathway. However, its practical application has been superseded by more stable and potent compounds. The lack of comprehensive preclinical and clinical data is a significant limitation in fully characterizing its pharmacological profile.
Future research on this compound itself is unlikely. However, the study of its structure-activity relationships could still provide valuable insights for the design of novel pyrazolone-based anti-inflammatory and analgesic agents with improved stability and efficacy. The synthesis and evaluation of stabilized derivatives of this compound could be a potential area of investigation.
Conclusion
This compound is a pyrazolone-based NSAID with analgesic and antipyretic effects mediated by the selective inhibition of COX-2. While its chemical instability has limited its clinical development, it serves as a relevant case study in the pharmacology of pyrazolone derivatives. The experimental protocols and mechanisms of action detailed in this guide provide a framework for the evaluation of similar compounds in drug discovery and development. Further research into more stable analogues could potentially unlock the therapeutic potential of this chemical scaffold.
References
Early-Stage Research on Ramifenazone for Osteoarthritis Treatment: A Technical Guide
Disclaimer: Publicly available, detailed preclinical and clinical data on Ramifenazone for the treatment of osteoarthritis is scarce. This guide synthesizes the available information on this compound and supplements it with established knowledge regarding its proposed drug class, selective cyclooxygenase-2 (COX-2) inhibitors, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The experimental protocols and quantitative data presented are representative of those used for evaluating selective COX-2 inhibitors and should not be considered as specific results for this compound unless explicitly stated.
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the breakdown of cartilage, leading to pain, stiffness, and reduced mobility. It is a leading cause of disability, particularly among the elderly. Current pharmacological treatments for OA primarily focus on symptom management, with non-steroidal anti-inflammatory drugs (NSAIDs) being a cornerstone of therapy. However, traditional NSAIDs are associated with gastrointestinal side effects due to their non-selective inhibition of both cyclooxygenase-1 (COX-1) and COX-2 enzymes. This has led to the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with an improved safety profile.
This compound (also known as isopropylaminoantipyrine) is a pyrazole derivative identified as a non-steroidal anti-inflammatory drug (NSAID).[] It is being investigated as a potential treatment for osteoarthritis due to its purported precise inhibition of the COX-2 enzyme.[] However, research and clinical application of this compound have been limited by its inherent physical instability at room temperature and high rate of oxidation.[]
This technical guide provides an in-depth overview of the core concepts related to the early-stage research of a compound like this compound for osteoarthritis, focusing on its putative mechanism of action, typical experimental evaluation, and the underlying signaling pathways.
This compound: Compound Profile
This compound is a derivative of the 2-pyrazoline scaffold and possesses analgesic, antipyretic, and anti-inflammatory properties.[] Its therapeutic potential in osteoarthritis is attributed to its selective inhibition of COX-2.[]
Challenges in Development:
The primary hurdle in the development of this compound is its poor physical stability.[] It is prone to oxidation at room temperature, which restricts its application and necessitates that formulations be prepared immediately before use.[] Structural modifications to improve stability are a potential avenue for future research.[]
Putative Mechanism of Action: Selective COX-2 Inhibition in Osteoarthritis
The proposed therapeutic effect of this compound in osteoarthritis is based on its selective inhibition of the COX-2 enzyme. In the inflamed osteoarthritic joint, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) stimulate chondrocytes and synoviocytes to upregulate the expression of COX-2.
COX-2, in turn, catalyzes the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2).[2][3] PGE2 is a key mediator of inflammation and pain in osteoarthritis, contributing to vasodilation, increased vascular permeability, and sensitization of peripheral nociceptors. By selectively blocking COX-2, this compound would theoretically reduce the production of PGE2, thereby alleviating inflammation and pain in the affected joint with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[4]
Quantitative Data (Representative)
Due to the lack of specific publicly available data for this compound, the following table summarizes representative quantitative data for a well-studied selective COX-2 inhibitor, Celecoxib, to provide context for the expected therapeutic profile of such a compound.
| Parameter | Value | Cell/Model System | Reference |
| In Vitro Efficacy | |||
| COX-2 IC50 | 0.04 µM | Human recombinant enzyme | [Published literature on Celecoxib] |
| COX-1 IC50 | 15 µM | Human recombinant enzyme | [Published literature on Celecoxib] |
| PGE2 Inhibition (in chondrocytes) | ~80% at 10 µM | TNF-α stimulated chondrocytes | [3] |
| In Vivo Efficacy | |||
| Paw Edema Inhibition | ~70% at 10 mg/kg | Rat carrageenan-induced paw edema | [Published literature on Celecoxib] |
| Pain Score Reduction (WOMAC) | Significant vs. Placebo | Human clinical trials in OA | [5] |
Note: This data is for Celecoxib and is intended for illustrative purposes only. The actual values for this compound may differ.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preclinical evaluation of selective COX-2 inhibitors for osteoarthritis.
In Vitro Protocol: Cytokine-Induced Inflammation in Human Chondrocytes
Objective: To assess the anti-inflammatory and chondroprotective effects of a test compound on human chondrocytes in an in vitro model of osteoarthritis.
Methodology:
-
Cell Culture: Primary human chondrocytes or a human chondrocyte cell line (e.g., C-28/I2) are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Induction of Inflammatory State: Chondrocytes are stimulated with a pro-inflammatory cytokine, typically Interleukin-1β (IL-1β) at a concentration of 10 ng/mL, to mimic the inflammatory environment of an osteoarthritic joint.[6]
-
Treatment: Cells are co-treated with the test compound (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., a known selective COX-2 inhibitor like Celecoxib) are included.
-
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).
-
Endpoint Analysis:
-
PGE2 Measurement: The concentration of Prostaglandin E2 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Gene Expression Analysis: RNA is extracted from the chondrocytes, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key inflammatory and catabolic genes, such as COX-2, MMP-1, MMP-13, and ADAMTS5.[6]
-
Cell Viability: A cell viability assay (e.g., MTT or PrestoBlue) is performed to assess the cytotoxicity of the test compound.
-
In Vivo Protocol: Surgically-Induced Osteoarthritis in a Rodent Model
Objective: To evaluate the in vivo efficacy of a test compound in reducing cartilage degradation and pain in a surgically-induced model of osteoarthritis.
Methodology:
-
Animal Model: Adult male Wistar rats or C57BL/6 mice are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Surgical Induction of OA: Osteoarthritis is surgically induced in one knee joint, typically through destabilization of the medial meniscus (DMM) or anterior cruciate ligament transection (ACLT). The contralateral joint serves as a sham-operated or non-operated control.
-
Treatment Administration: Following a recovery period, animals are randomized into treatment groups. The test compound (e.g., this compound) is administered orally at various doses. A vehicle control group and a positive control group (e.g., Celecoxib) are included. Treatment is typically administered daily for several weeks (e.g., 4-8 weeks).
-
Pain Assessment: Behavioral tests to assess pain, such as the von Frey filament test for mechanical allodynia or incapacitance testing to measure weight-bearing, are performed at baseline and at regular intervals throughout the study.
-
Histological Analysis: At the end of the study, animals are euthanized, and the knee joints are harvested. The joints are fixed, decalcified, sectioned, and stained with Safranin O and Fast Green to visualize cartilage proteoglycan content. Cartilage degradation is scored using a standardized system, such as the OARSI scoring system.
-
Biomarker Analysis: Synovial fluid and/or serum may be collected to measure biomarkers of inflammation and cartilage degradation.
Summary and Future Directions
This compound is a selective COX-2 inhibitor with potential for the treatment of osteoarthritis. Its development is currently hampered by its physical instability. Future research should focus on the development of stable formulations or structural analogues of this compound.
The preclinical evaluation of such a compound would follow a standard pathway, including in vitro characterization of its anti-inflammatory and chondroprotective effects, followed by in vivo studies in animal models of osteoarthritis to assess its efficacy in reducing cartilage degradation and pain. Successful preclinical development would be a prerequisite for advancing to early-stage clinical trials to evaluate the safety, tolerability, and efficacy of the compound in patients with osteoarthritis. Given the need for new disease-modifying osteoarthritis drugs, further investigation into stabilized forms of this compound or similar molecules is warranted.
References
- 2. Safety of Cyclooxygenase-2 Inhibitors in Osteoarthritis: Outcomes of a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Osteoarthritis Treatment with Anti-Inflammatory Drugs: Cyclooxygenase-2 Inhibitor and Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pain management in osteoarthritis: the role of COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COX-2 selective inhibitors in the treatment of arthritis: a rheumatologist perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Osteoarthritis In Vitro Models: Applications and Implications in Development of Intra-Articular Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Ramifenazone: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of ramifenazone. The information presented is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experimental protocols are provided.
Solubility Characteristics
This compound, a pyrazolone derivative, exhibits variable solubility in different solvent systems. While specific quantitative data is limited in publicly available literature, this section summarizes the known qualitative and semi-quantitative solubility information and outlines standard experimental protocols for its determination.
Summary of this compound Solubility
| Solvent System | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~ 1 mg/mL[1] | - |
| Dimethylformamide (DMF) | ~ 1 mg/mL[1] | - |
| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble[1] | A concentration of approximately 0.33 mg/mL can be achieved by first dissolving in DMSO and then diluting with the aqueous buffer (1:2 ratio)[1]. |
| Water | Insoluble | Inferred from its sparing solubility in aqueous buffers. |
| Ethanol | Data not available | - |
Note: The solubility of this compound can be influenced by factors such as temperature and pH. It is recommended to determine the solubility under specific experimental conditions.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of this compound in various solvents.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a sealed vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solids.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The solubility is reported as the mean concentration from replicate experiments, typically in mg/mL or mol/L.
Stability Characteristics
This compound is known to be an unstable compound, particularly at ambient temperatures and in solution. Its instability is primarily attributed to its susceptibility to oxidation.[] This section details the known stability profile of this compound and provides standard protocols for its assessment.
Summary of this compound Stability
| Condition | Stability Profile | Recommendations |
| Solid State (Room Temp) | Poor stability, prone to oxidation.[] | Store at -20°C for long-term storage.[1] |
| In Solution | Unstable, freshly prepared solutions are recommended.[3] | For stock solutions, storage at -80°C (up to 6 months) or -20°C (up to 1 month) is suggested.[4] Aqueous solutions should not be stored for more than one day.[1] |
| Photostability | Likely susceptible to photodegradation. | Protect from light. Studies on related 4-aminoantipyrine derivatives show degradation upon exposure to gamma rays.[5] |
| pH Stability | Data not available. | Given the presence of amine and amide functionalities, hydrolysis under acidic or basic conditions is possible. |
Potential Degradation Pathways
Based on the chemical structure of this compound (a 4-amino-substituted pyrazolone) and information on related compounds, the following degradation pathways are plausible:
-
Oxidation: The pyrazolone ring and the amino group are susceptible to oxidation, which is reported as a primary degradation route for this compound.[]
-
Hydrolysis: The amide-like bond within the pyrazolone ring and the exocyclic amino group could be susceptible to hydrolysis under acidic or basic conditions.
-
Photodegradation: Aromatic compounds and those with chromophores, like this compound, can be susceptible to degradation upon exposure to light. Studies on similar 4-aminoantipyrine derivatives have shown photodegradation.[5]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. This protocol outlines a general approach for conducting forced degradation studies on this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and keep it at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and maintain it at a controlled temperature.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or its solution to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose the solution to UV and visible light in a photostability chamber. A control sample should be kept in the dark.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.
-
Peak Purity and Degradant Identification: Assess the peak purity of this compound to ensure that the chromatographic peak corresponds to a single component. Use techniques like LC-MS to identify the mass of the degradation products and propose their structures.
Conclusion
The available data indicates that this compound is a compound with limited solubility in aqueous media and is inherently unstable, particularly towards oxidation. For researchers and drug development professionals, it is crucial to handle and store this compound under controlled conditions (low temperature, protection from light) and to use freshly prepared solutions. The development of a validated stability-indicating analytical method is paramount for accurately quantifying this compound and its degradation products in any formulation or study. Further investigation into its solubility in a wider range of pharmaceutically acceptable solvents and a detailed characterization of its degradation pathways under various stress conditions are warranted to support its potential therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of Ramifenazone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative and qualitative analysis of Ramifenazone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] The methodologies outlined below are based on established principles for the analysis of NSAIDs and related compounds, offering a comprehensive guide for researchers in pharmaceutical analysis and drug metabolism studies.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][3] For a compound like this compound, GC-MS offers high sensitivity and specificity, making it a suitable method for its determination in various matrices. This document details the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for accurate and reproducible GC-MS analysis. The following protocol is adapted from established methods for the extraction of NSAIDs from biological matrices.[4]
Materials:
-
Acetonitrile (ACN)
-
Hexane
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Acidification: Acidify the sample matrix (e.g., plasma, urine) to a pH of approximately 3-4 with a suitable acid. This step facilitates the extraction of the acidic this compound into an organic solvent.
-
Liquid-Liquid Extraction (LLE):
-
To the acidified sample, add an equal volume of acetonitrile.
-
Add sodium chloride to the mixture to induce phase separation.
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough extraction of this compound into the acetonitrile layer.
-
Centrifuge the sample at 4000 rpm for 10 minutes to achieve complete phase separation.
-
-
Purification:
-
Carefully transfer the upper acetonitrile layer to a clean tube.
-
Add an equal volume of hexane and vortex for 1 minute. This step helps in removing non-polar interferences.
-
Allow the layers to separate (or centrifuge briefly if necessary).
-
-
Drying and Concentration:
-
Transfer the lower acetonitrile layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution: Reconstitute the dried residue in a suitable volatile solvent (e.g., ethyl acetate, methanol) to a final concentration appropriate for GC-MS analysis.
Derivatization (Optional but Recommended)
To improve the volatility and thermal stability of this compound, a derivatization step is often recommended for GC-MS analysis. Silylation is a common derivatization technique for compounds containing active hydrogen atoms.
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (as a catalyst)
Procedure:
-
To the reconstituted sample, add 50 µL of BSTFA + 1% TMCS and 10 µL of pyridine.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS system.
GC-MS Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or medium-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless or split (adjust split ratio as needed) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min) |
| Oven Temperature Program | Initial temperature: 100°C, hold for 2 minRamp: 10-20°C/min to 280°CFinal hold: 5-10 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 40-500 |
| Solvent Delay | 3-5 minutes |
Data Presentation
Quantitative analysis of this compound can be performed by creating a calibration curve using standards of known concentrations. The peak area of a characteristic ion of this compound (or its derivative) is plotted against the concentration.
Table 1: Example Quantitative Data for a Related Pyrazolone Derivative (Propyphenazone) using GC-MS
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 10 | 15,234 |
| 25 | 38,123 |
| 50 | 75,987 |
| 100 | 151,543 |
| 250 | 378,987 |
| 500 | 755,432 |
Note: This table presents hypothetical data for illustrative purposes. Actual data will vary depending on the instrument and experimental conditions.
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
References
- 1. fda.gov [fda.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Analytical strategy for the confirmatory analysis of the non-steroidal anti-inflammatory drugs firocoxib, propyphenazone, this compound and piroxicam in bovine plasma by liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. Analytical strategy for the confirmatory analysis of the non-steroidal anti-inflammatory drugs firocoxib, propyphenazone, this compound and piroxicam in bovine plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Ramifenazone Administration in Rodent Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Ramifenazone is a non-steroidal anti-inflammatory drug (NSAID) with limited publicly available research data, particularly regarding its administration in rodent models. The following protocols and application notes are based on general principles of NSAID and pyrazolone derivative administration in rodents and should be adapted and optimized with dose-finding and tolerability studies specific to this compound.
Introduction to this compound
This compound is a pyrazolone derivative classified as a non-steroidal anti-inflammatory drug (NSAID). It functions as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[1][2] By selectively targeting COX-2, this compound is expected to exert analgesic, antipyretic, and anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2] However, it is noted that this compound has seen limited clinical and research application due to concerns about its stability and a comparatively lower potency than other available NSAIDs.[1]
General Guidelines for Administration in Rodents
The administration of this compound in rodent studies requires careful consideration of the route of administration, dosage, and vehicle. The following are general guidelines applicable to NSAIDs and should be validated for this compound.
Table 1: Recommended Administration Routes, Volumes, and Needle Sizes for Rodents
| Species | Route | Maximum Volume | Needle Gauge |
| Mouse | Oral (gavage) | 10 mL/kg | 20-22 G |
| Intraperitoneal (IP) | 10 mL/kg | 25-27 G | |
| Intravenous (IV) - bolus | 5 mL/kg | 27-30 G | |
| Subcutaneous (SC) | 10 mL/kg | 25-27 G | |
| Rat | Oral (gavage) | 10 mL/kg | 18-20 G |
| Intraperitoneal (IP) | 10 mL/kg | 23-25 G | |
| Intravenous (IV) - bolus | 5 mL/kg | 23-25 G | |
| Subcutaneous (SC) | 5-10 mL/kg | 23-25 G |
Experimental Protocols
Dose Formulation and Vehicle Selection
Due to its reported instability, this compound should be formulated fresh before each administration.[1] A suitable vehicle must be chosen to ensure the solubility and stability of the compound. Common vehicles for NSAIDs include:
-
Aqueous solutions: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS).
-
Suspensions: 0.5% - 1% Carboxymethylcellulose (CMC) in water, 0.5% methylcellulose in water.
-
Solutions for non-aqueous compounds: A small percentage of Dimethyl sulfoxide (DMSO) or ethanol, further diluted in saline or corn oil. The final concentration of the organic solvent should be minimized to avoid toxicity.
A pilot study to determine the optimal vehicle for this compound is highly recommended.
Proposed Starting Doses for Efficacy Studies
Table 2: Proposed Dose Ranges for Initial this compound Studies in Rodents
| Study Type | Proposed Starting Dose Range (mg/kg) | Route of Administration | Notes |
| Analgesic/Anti-inflammatory | 20 - 400 | Oral (p.o.), Intraperitoneal (i.p.) | Based on data from other pyrazolone derivatives.[3][4] A dose-response study is essential. |
| Pharmacokinetics | 20 | Intravenous (i.v.), Oral (p.o.) | Based on pharmacokinetic studies of the related compound antipyrine.[1][5] |
| Acute Toxicity | 10 - 2000 | Oral (p.o.) | Following a dose escalation design to determine the Maximum Tolerated Dose (MTD).[6] |
Pharmacokinetic Analysis
Understanding the pharmacokinetic profile of this compound is crucial for designing meaningful efficacy and toxicology studies. The following table provides an example of key pharmacokinetic parameters that should be assessed, using data from the related pyrazolone derivative, antipyrine, for illustrative purposes.
Table 3: Example Pharmacokinetic Parameters for a Pyrazolone Derivative (Antipyrine) in Rats
| Parameter | Intravenous (20 mg/kg) | Oral (20 mg/kg) |
| Tmax (h) | - | Not specified |
| Cmax (µg/mL) | Not specified | Not specified |
| t1/2 (h) | ~1.8 | Not specified |
| AUC (µg*h/mL) | Not specified | Not specified |
| Clearance (mL/min/kg) | ~5.93 | Not specified |
| Volume of Distribution (L/kg) | Not specified | Not specified |
Data for antipyrine in rats.[1][5][7] These values are for illustrative purposes only and will need to be determined specifically for this compound.
Toxicology Assessment
A thorough toxicological evaluation is necessary to establish the safety profile of this compound.
Acute Toxicity Study Protocol
An acute toxicity study is performed to determine the short-term adverse effects and the Maximum Tolerated Dose (MTD) of a substance.
-
Animals: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or Swiss Albino mice), with an equal number of males and females per group.
-
Housing: House animals in standard conditions with ad libitum access to food and water.
-
Dosing: Administer single, escalating doses of this compound orally to different groups of animals. A starting dose of 10 mg/kg with a geometric progression factor can be used.
-
Observation: Observe animals continuously for the first 4 hours post-dosing and then periodically for 14 days. Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Data Collection: Record body weight before dosing and at regular intervals throughout the 14-day observation period. Note any mortality.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals.
Studies on the related compound aminopyrine have indicated potential for embryotoxicity in mice at a dose of 200 mg/kg administered subcutaneously.[8]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: COX-2 Inhibition
This compound is a selective COX-2 inhibitor. The diagram below illustrates the signaling pathway leading to the production of prostaglandins and the point of inhibition by this compound.
Caption: COX-2 signaling pathway inhibited by this compound.
General Workflow for an In Vivo Rodent Study
The following diagram outlines a typical workflow for conducting an in vivo study to evaluate the efficacy of this compound.
Caption: Workflow for a typical in vivo rodent efficacy study.
References
- 1. Antipyrine pharmacokinetics in the tail-suspended rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntnu.edu [ntnu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Dose-dependent pharmacokinetics of antipyrine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpsbr.org [jpsbr.org]
- 7. Antipyrine pharmacokinetics in the pregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strain differences in susceptibility to the embryotoxic effects of aminopyrine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ramifenazone in the Study of Prostaglandin Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramifenazone, also known as propyphenazone, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class. Its therapeutic effects as an analgesic and antipyretic are primarily attributed to its ability to inhibit the synthesis of prostaglandins.[1] This is achieved through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the conversion of arachidonic acid into prostaglandin H2, a precursor for various prostaglandins involved in pain, inflammation, and fever.[1] this compound serves as a valuable tool for researchers studying the intricate pathways of prostaglandin synthesis and for professionals in drug development exploring new anti-inflammatory agents. This document provides detailed application notes and protocols for utilizing this compound in such studies.
Mechanism of Action
This compound exerts its pharmacological effects by binding to the active sites of both COX-1 and COX-2 enzymes.[1] This competitive inhibition prevents the substrate, arachidonic acid, from accessing the enzyme's catalytic site, thereby blocking the initial step in the prostaglandin synthesis cascade. While it is known to have a relatively balanced inhibition of both COX-1 and COX-2, its specific inhibitory concentrations can vary.[1] The study of this compound and its analogues can provide insights into the structural requirements for COX enzyme inhibition and the development of more selective inhibitors.
Data Presentation
| Compound | Target Enzyme | IC50 Value (μM) | Maximum Inhibition (%) | Reference |
| ANT-MP | COX-1 | > 160 | Not Observed | [2][3] |
| COX-2 | 0.97 ± 0.04 | Not Specified | [2][3] | |
| Ibuprofen-propyphenazone (IB-MP) | COX-1 | 4.7 ± 0.3 | Not Specified | [2] |
| COX-2 | 1.3 ± 0.15 | Not Specified | [2] | |
| Diclofenac-propyphenazone (DIC-MP) | COX-1 | 7.1 ± 0.9 | 29 | [2] |
| COX-2 | Not Inhibited | Not Applicable | [2] | |
| Ketoprofen-propyphenazone (KET-MP) | COX-1 | 0.2 ± 0.01 | 43 | [2] |
| COX-2 | 0.04 ± 0.01 | 19 | [2] | |
| 4-Aminoantipyrine (ANT) | COX-1 | 26 ± 1.8 | Not Specified | [2] |
| COX-2 | 42 ± 1.1 | Not Specified | [2] |
ANT-MP is a conjugate of propyphenazone and 4-aminoantipyrine. IB-MP, DIC-MP, and KET-MP are mutual prodrugs of propyphenazone with ibuprofen, diclofenac, and ketoprofen, respectively.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on prostaglandin synthesis.
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Co-factors (e.g., hematin, glutathione)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solution in the assay buffer. Prepare arachidonic acid solution in ethanol and then dilute in the assay buffer.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add the assay buffer, co-factors, and the COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of this compound or the vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of citric acid or a specific EIA kit stop solution).
-
Quantification of Prostaglandin E2 (PGE2):
-
Use a commercial PGE2 EIA kit to measure the amount of PGE2 produced in each well. Follow the manufacturer's instructions for the assay.
-
Briefly, this involves transferring the supernatant from the reaction plate to the EIA plate coated with antibodies against PGE2, adding a PGE2-peroxidase conjugate, and then a substrate for the peroxidase.
-
Read the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Protocol 2: Measurement of Prostaglandin Synthesis in Cell Culture
This protocol describes how to assess the effect of this compound on prostaglandin production in a cellular context.
Materials:
-
Cell line capable of producing prostaglandins (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) or other inflammatory stimuli
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
EIA kit for PGE2 or other prostaglandins of interest (e.g., PGF2α)
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Replace the medium with fresh, serum-free medium containing various concentrations of this compound or a vehicle control. Pre-incubate for a specified time (e.g., 1-2 hours).
-
Induce prostaglandin synthesis by adding an inflammatory stimulus like LPS (e.g., 1 µg/mL).
-
Incubate the cells for a designated period (e.g., 18-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the secreted prostaglandins.
-
Wash the cells with PBS and then lyse them to measure intracellular prostaglandin levels if desired.
-
-
Prostaglandin Quantification:
-
Analyze the prostaglandin levels in the supernatant (and cell lysate) using a specific EIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the concentration of the target prostaglandin (e.g., PGE2) in each sample.
-
Calculate the percentage of inhibition of prostaglandin synthesis for each this compound concentration relative to the stimulated control (LPS-treated cells without the inhibitor).
-
Determine the IC50 value for the inhibition of prostaglandin synthesis in the cellular assay.
-
Mandatory Visualizations
The following diagrams illustrate the prostaglandin synthesis pathway and a typical experimental workflow for studying the effects of this compound.
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Testing Ramifenazone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramifenazone is a pyrazolone derivative classified as a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins which mediate inflammation and pain.[1][3] Due to its targeted action, this compound is being investigated for its potential therapeutic benefits, which necessitates a thorough evaluation of its cytotoxic profile.[1] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays.
Recommended Cell Lines
The choice of cell line is critical for obtaining relevant cytotoxicity data. For assessing the COX-2-dependent cytotoxicity of this compound, it is recommended to use cancer cell lines with high COX-2 expression. For a comprehensive analysis, a COX-2 negative cell line should be used as a control. To evaluate general cytotoxicity, non-cancerous cell lines are appropriate.
| Cell Line | Type | COX-2 Expression | Rationale |
| HT-29 | Human Colorectal Adenocarcinoma | High | To assess cytotoxicity in a COX-2 dependent cancer model.[4][5][6] |
| MDA-MB-231 | Human Breast Adenocarcinoma | High | To evaluate cytotoxic effects on another COX-2 positive cancer type.[4][6] |
| HeLa | Human Cervical Adenocarcinoma | High | A widely used cancer cell line with significant COX-2 expression.[4][6] |
| A-2780-s | Human Ovarian Carcinoma | Negative | To determine the COX-2 specificity of this compound's cytotoxicity.[4][6] |
| HepG2 | Human Liver Hepatocellular Carcinoma | Variable | To assess potential hepatotoxicity.[7][8] |
| hTERT Gingival Fibroblasts | Normal Human Fibroblasts | Low/Inducible | To evaluate cytotoxicity in a non-cancerous, normal cell model.[7] |
Data Presentation: Representative Cytotoxicity Data of NSAIDs
The following tables summarize representative half-maximal inhibitory concentration (IC50) values for NSAIDs with mechanisms of action similar to this compound. These values are provided as a reference for expected outcomes.
Table 1: Representative IC50 Values of Diclofenac (a non-selective COX inhibitor) on various cancer cell lines after 48 hours of treatment.
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 150 |
| HeLa (Cervical Cancer) | 548 |
| HT-29 (Colorectal Cancer) | 248 |
| Data is illustrative and based on published findings for Diclofenac.[9] |
Table 2: Representative EC50 Values of Celecoxib (a selective COX-2 inhibitor) on pancreatic cancer cell lines after 72 hours of treatment.
| Cell Line | EC50 (µM) |
| BxPC-3 (Pancreatic Cancer, COX-2 expressing) | 23.9 |
| MIA PaCa-2 (Pancreatic Cancer, COX-2 non-expressing) | >100 |
| Data is illustrative and based on published findings for Celecoxib.[10] |
Experimental Protocols
Herein are detailed protocols for three standard cytotoxicity assays: MTT, Lactate Dehydrogenase (LDH), and Annexin V-FITC Apoptosis Assay.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).[12]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader.[4][9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is a marker of cytotoxicity.[8][13]
Materials:
-
This compound stock solution
-
Selected cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
LDH assay kit (commercially available kits are recommended)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Vehicle Control: Cells treated with the vehicle solvent.
-
Positive Control (Maximum LDH release): Cells treated with a lysis buffer (provided in the kit) 45 minutes before the assay endpoint.[14]
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: After the incubation period (24, 48, or 72 hours), centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (from the kit) to each well.[14]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Positive Control Abs - Vehicle Control Abs)] * 100
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V, and differentiates apoptotic from necrotic cells using a viability dye like Propidium Iodide (PI).[16][17]
Materials:
-
This compound stock solution
-
Selected cell lines
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
This compound's Putative Signaling Pathway
Caption: Putative signaling pathway of this compound.
References
- 1. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Synergy Between Cytokines and NSAIDs Associated With Idiosyncratic Hepatotoxicity Is Driven by Mitogen-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Detecting Ramifenazone in Bovine Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramifenazone, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties. Its detection in bovine plasma is crucial for pharmacokinetic studies, drug monitoring, and regulatory compliance in veterinary medicine. This document provides detailed application notes and protocols for the detection of this compound in bovine plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it offers generalized protocols for High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) that can serve as a starting point for method development, given the limited availability of specific validated methods for these techniques.
Chemical Information:
| Property | Value |
| Chemical Name | 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one[1] |
| Synonyms | Isopyrine, Isopropylaminophenazone[1] |
| Molecular Formula | C₁₄H₁₉N₃O[1] |
| Molecular Weight | 245.32 g/mol [1] |
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This section details a sensitive and selective confirmatory method for the determination of this compound in bovine plasma, adapted from a validated multi-residue procedure.
Quantitative Data
The following table summarizes the performance characteristics of the LC-MS/MS method.
| Parameter | Value | Reference |
| Accuracy | 93 - 102% | [] |
| Precision (RSD) | < 10% | [] |
| Decision Limit (CCα) | Not explicitly stated for this compound | |
| Detection Capability (CCβ) | Not explicitly stated for this compound |
Note: Specific CCα and CCβ values for this compound from the primary reference could not be obtained. These parameters are crucial for regulatory compliance and should be determined during in-house validation.
Experimental Protocol
1.2.1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Hexane (HPLC grade)
-
Formic acid
-
Sodium chloride
-
Ultrapure water
-
Bovine plasma (blank)
1.2.2. Sample Preparation
A liquid-liquid extraction procedure is employed for sample clean-up.
-
Acidification: Acidify 2 mL of bovine plasma with a suitable acid (e.g., formic acid).
-
Extraction: Add 5 mL of acetonitrile to the acidified plasma.
-
Salting Out: Add sodium chloride to facilitate the separation of the plasma and acetonitrile layers.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Liquid-Liquid Purification: Transfer the acetonitrile supernatant to a new tube and add an equal volume of hexane.
-
Vortex and Centrifuge: Vortex and centrifuge to remove lipids and other non-polar interferences.
-
Evaporation: Carefully collect the acetonitrile layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
1.2.3. LC-MS/MS Instrumental Conditions
-
Liquid Chromatograph: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is suitable for the separation of this compound.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typically used.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally used for pyrazolone compounds.
-
MRM Transitions: Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
Workflow Diagram
Caption: LC-MS/MS Experimental Workflow.
Section 2: High-Performance Liquid Chromatography (HPLC) - Generalized Protocol
Experimental Protocol
2.1.1. Sample Preparation
A solid-phase extraction (SPE) or a modified liquid-liquid extraction can be employed.
-
Plasma Pre-treatment: Centrifuge the bovine plasma to remove any particulate matter.
-
Protein Precipitation: Add a protein precipitating agent like acetonitrile or methanol (typically in a 1:3 or 1:4 plasma to solvent ratio).
-
Vortex and Centrifuge: Vortex the mixture vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Transfer the supernatant and evaporate it to dryness. Reconstitute the residue in the HPLC mobile phase.
2.1.2. HPLC Instrumental Conditions
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A C18 or C8 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection: UV detection at a wavelength determined by the absorption maximum of this compound.
Workflow Diagram
Caption: HPLC Experimental Workflow.
Section 3: Enzyme-Linked Immunosorbent Assay (ELISA) - Generalized Protocol
No commercial ELISA kit specifically for this compound has been identified. The development of a competitive ELISA would be a viable approach. This section provides a generalized protocol for a competitive ELISA.
Principle
In a competitive ELISA, a known amount of enzyme-labeled this compound (conjugate) competes with the this compound in the sample for binding to a limited number of specific antibody-coated wells. The amount of colored product is inversely proportional to the concentration of this compound in the sample.
Experimental Protocol
-
Coating: Coat a 96-well microplate with an antibody specific to this compound or a related pyrazolone derivative.
-
Blocking: Block the unoccupied sites on the plate to prevent non-specific binding.
-
Competition: Add standards, controls, and bovine plasma samples to the wells, followed by the addition of a known amount of enzyme-labeled this compound. Incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate that will be converted by the enzyme to produce a colored product.
-
Stopping the Reaction: Stop the enzyme-substrate reaction.
-
Reading: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculation: Construct a standard curve and determine the concentration of this compound in the samples.
Logical Relationship Diagram
Caption: Competitive ELISA Principle.
Section 4: Sample Handling and Stability
This compound is reported to have poor stability at room temperature due to oxidation. Therefore, proper sample handling and storage are critical to ensure the accuracy of the results.
-
Collection: Collect bovine blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Processing: Separate the plasma by centrifugation as soon as possible after collection.
-
Storage: If not analyzed immediately, plasma samples should be stored frozen at -20°C or, preferably, at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Section 5: Metabolite Considerations
Currently, there is a lack of specific information on the metabolism of this compound in cattle. For a comprehensive analysis, it is recommended to investigate potential metabolites. Phenylbutazone, another pyrazolone derivative, is known to be metabolized in cattle to oxyphenbutazone and gamma-hydroxyphenylbutazone. Similar metabolic pathways involving hydroxylation could be possible for this compound. Future method development should consider the identification and quantification of major metabolites to gain a complete pharmacokinetic profile.
Disclaimer
The HPLC and ELISA protocols provided are generalized and intended as a starting point for method development. These methods must be fully validated for the specific matrix and analyte to ensure accuracy, precision, and reliability of the results. The LC-MS/MS method is based on a validated procedure for multiple NSAIDs, and its performance for this compound should be verified through in-house validation.
References
Application Notes and Protocols for the Comparative Study of Ramifenazone and Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramifenazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazoline class of compounds. It is recognized for its analgesic, antipyretic, and anti-inflammatory properties, which are attributed to its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[] While this compound is a known selective COX-2 inhibitor, it is also characterized by physical instability and a lower activity profile compared to other pyrazole derivatives, which has limited its clinical application and the extent of comparative research.[]
Note on Data Availability: Extensive searches of publicly available scientific literature did not yield direct comparative studies of this compound against other specific NSAIDs. Consequently, the following application notes and protocols are based on generalized methodologies for comparing NSAIDs. The data presented in the tables are illustrative examples to guide researchers in structuring their findings from potential future studies.
Mechanism of Action: COX-2 Inhibition
NSAIDs exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid.[2] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa and maintaining kidney function.[2] In contrast, COX-2 is induced during inflammation and is the primary target for the anti-inflammatory and analgesic effects of NSAIDs.[2] this compound is reported to be a selective inhibitor of COX-2.[]
Hypothetical Comparative Efficacy and Safety Data
The following tables present a framework for summarizing key quantitative data from a comparative study of this compound against other NSAIDs. The values provided are for illustrative purposes only.
Table 1: In Vitro COX-1/COX-2 Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | 50 | 0.5 | 100 |
| Celecoxib | 25 | 0.3 | 83.3 |
| Ibuprofen | 10 | 15 | 0.67 |
| Diclofenac | 5 | 0.2 | 25 |
Table 2: Preclinical Efficacy in Animal Models
| Compound (Dose) | Carrageenan-Induced Paw Edema (% Inhibition) | Acetic Acid-Induced Writhing (% Inhibition) |
| Vehicle Control | 0 | 0 |
| This compound (10 mg/kg) | 60 | 75 |
| Celecoxib (10 mg/kg) | 65 | 80 |
| Ibuprofen (30 mg/kg) | 50 | 60 |
Table 3: Clinical Efficacy in Osteoarthritis (Illustrative)
| Treatment (Daily Dose) | Change from Baseline in WOMAC Pain Score | Patient Global Assessment of Disease Activity (VAS) |
| Placebo | -10.5 | 65.2 |
| This compound (200 mg) | -25.8 | 40.1 |
| Celecoxib (200 mg) | -27.3 | 38.5 |
| Naproxen (1000 mg) | -24.1 | 42.7 |
Table 4: Comparative Safety Profile (Illustrative)
| Treatment | Incidence of Gastric Ulcers (%) | Cardiovascular Adverse Events (%) |
| Placebo | 1.2 | 0.8 |
| This compound | 2.5 | 1.5 |
| Celecoxib | 2.8 | 1.7 |
| Naproxen | 8.7 | 1.2 |
Experimental Protocols
The following are generalized protocols for key experiments used in the comparative evaluation of NSAIDs. These can be adapted for studies including this compound.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity and selectivity of this compound and comparator NSAIDs against human COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound, other NSAIDs) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle (DMSO).
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., HCl).
-
Measure the concentration of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ values (the concentration of the drug that causes 50% inhibition) by non-linear regression analysis.
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Protocol 2: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound and comparator NSAIDs.
Materials:
-
Male Wistar rats (180-200 g)
-
Lambda-carrageenan (1% w/v in saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the animals and fast them overnight before the experiment.
-
Administer the test compounds or vehicle orally to different groups of rats.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vt).
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vt - V₀)control - (Vt - V₀)treated ] / (Vt - V₀)control * 100
Protocol 3: Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the in vivo analgesic activity of this compound and comparator NSAIDs.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Acetic acid (0.6% v/v in saline)
-
Test compounds suspended in a suitable vehicle
Procedure:
-
Acclimatize the animals and divide them into groups.
-
Administer the test compounds or vehicle orally.
-
After a set period (e.g., 30 or 60 minutes), administer 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Immediately place the mice in individual observation chambers.
-
Count the number of writhes (a specific stretching posture) for each mouse over a 20-minute period, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for each group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] * 100
Experimental Workflow for NSAID Comparison
The following diagram illustrates a typical workflow for the preclinical and clinical comparison of a novel NSAID like this compound against established drugs.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Ramifenazone Instability in Aqueous Solutions
Welcome to the Technical Support Center for Ramifenazone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the aqueous instability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.
This compound, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties.[1] However, its practical application is often hindered by its inherent instability in aqueous solutions, primarily due to oxidation and hydrolysis.[1] This guide offers insights and potential solutions to mitigate these stability issues.
Troubleshooting Guide
This section addresses common problems encountered during the handling and formulation of this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Discoloration (e.g., yellowing) of the solution upon standing. | Oxidation of the pyrazolone ring. This can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions. | 1. Protect from Light: Store solutions in amber vials or cover containers with aluminum foil. 2. Control Temperature: Store solutions at refrigerated temperatures (2-8 °C) unless otherwise specified for your experiment. 3. Use Antioxidants: Consider the addition of antioxidants such as sodium metabisulfite, ascorbic acid, or butylated hydroxytoluene (BHT). Compatibility and concentration optimization studies are crucial. 4. Deoxygenate the Solvent: Purge the aqueous solvent with an inert gas like nitrogen or argon before dissolving this compound to minimize dissolved oxygen. |
| Precipitation of this compound from the aqueous solution. | Poor aqueous solubility, pH-dependent solubility, or degradation leading to less soluble products. | 1. Adjust pH: Determine the optimal pH for this compound solubility and stability. Based on related pyrazolone compounds, a slightly acidic to neutral pH may be preferable. Avoid alkaline conditions which can accelerate degradation. 2. Use Co-solvents: Incorporate water-miscible co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) to increase solubility. Start with low percentages and optimize. 3. Employ Solubilizing Agents: Investigate the use of surfactants (e.g., Polysorbate 80, Cremophor® EL) or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form micelles or inclusion complexes, respectively, to enhance solubility. |
| Change in pH of the solution over time, often becoming more alkaline. | Hydrolytic degradation of the this compound molecule, potentially leading to the formation of basic degradation products like isopropylamine, analogous to the formation of dimethylamine from aminophenazone degradation. | 1. Use Buffers: Formulate the solution using a suitable buffer system (e.g., citrate, phosphate) to maintain a constant pH within the optimal stability range. 2. Monitor pH: Regularly monitor the pH of the solution during stability studies to track the extent of degradation. |
| Loss of potency or inconsistent analytical results. | Chemical degradation of this compound. | 1. Fresh Preparation: Prepare this compound solutions fresh before each experiment whenever possible.[1] 2. Stability-Indicating Analytical Method: Develop and validate a stability-indicating HPLC method that can separate the intact this compound from its degradation products. This is essential for accurate quantification. 3. Forced Degradation Studies: Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products and confirm the specificity of your analytical method. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: While specific studies on this compound are limited, based on its pyrazolone structure and data from analogous compounds like aminophenazone, the primary degradation pathways are likely oxidation and hydrolysis. Oxidation can lead to colored byproducts, while hydrolysis of the amide-like bond in the pyrazolone ring can result in ring-opening and the formation of amines, leading to a pH shift.
Q2: What is the optimal pH for storing this compound solutions?
A2: The optimal pH for this compound stability has not been definitively established in the literature. However, for many pyrazolone derivatives, a slightly acidic to neutral pH range (approximately pH 4-7) is often found to be the most stable. It is crucial to perform a pH-stability profile study for your specific formulation to determine the optimal pH. Alkaline conditions should generally be avoided as they can catalyze hydrolysis.
Q3: Can I use cyclodextrins to stabilize this compound?
A3: Yes, cyclodextrins are a promising approach for stabilizing this compound. By forming inclusion complexes, cyclodextrins can protect the drug molecule from hydrolysis and oxidation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations to enhance both stability and solubility. It is recommended to conduct a phase-solubility study to determine the complexation efficiency and the appropriate cyclodextrin-to-drug molar ratio.
Q4: What analytical technique is best for monitoring this compound stability?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most suitable technique. This method should be capable of separating this compound from all potential degradation products, ensuring that the measurement of the parent drug is accurate and not overestimated due to co-eluting impurities.
Q5: Are there any known incompatibilities with common excipients?
Experimental Protocols
Protocol 1: pH-Stability Profile of this compound
Objective: To determine the degradation rate of this compound at different pH values.
Methodology:
-
Prepare a series of buffer solutions with pH values ranging from 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Spike a known concentration of the this compound stock solution into each buffer to obtain a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
-
Divide each solution into two sets of vials: one for storage at a controlled ambient temperature (e.g., 25 °C) and another at an accelerated temperature (e.g., 40 °C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Plot the natural logarithm of the this compound concentration versus time for each pH and temperature.
-
Determine the apparent first-order degradation rate constant (k) from the slope of the line.
-
Plot log(k) versus pH to generate the pH-rate profile.
Protocol 2: Stabilization of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To evaluate the stabilizing effect of HP-β-CD on this compound in an aqueous solution.
Methodology:
-
Phase Solubility Study:
-
Prepare aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Add an excess amount of this compound to each solution.
-
Shake the suspensions at a constant temperature (e.g., 25 °C) for a specified period (e.g., 48 hours) to reach equilibrium.
-
Filter the suspensions through a 0.45 µm filter.
-
Analyze the filtrate by HPLC to determine the concentration of dissolved this compound.
-
Plot the solubility of this compound as a function of HP-β-CD concentration to determine the complexation stoichiometry and binding constant.
-
-
Stability Study:
-
Based on the phase solubility results, prepare two aqueous solutions of this compound at a fixed concentration (e.g., 10 µg/mL): one with and one without the optimal concentration of HP-β-CD.
-
Adjust the pH of both solutions to a value where this compound shows significant degradation (as determined from the pH-stability profile).
-
Store the solutions at an accelerated temperature (e.g., 40 °C).
-
Analyze the samples by HPLC at various time points to determine the remaining this compound concentration.
-
Compare the degradation rate constants of this compound with and without HP-β-CD to quantify the stabilizing effect.
-
Protocol 3: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Forced Degradation:
-
Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105 °C for 48 hours.
-
Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Method Development:
-
Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Develop a mobile phase, likely a gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the gradient, flow rate (e.g., 1.0 mL/min), and detection wavelength (determined from the UV spectrum of this compound).
-
-
Method Validation:
-
Inject a mixture of the stressed samples to ensure the separation of all degradation peaks from the parent drug peak.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Data Presentation
Table 1: Illustrative pH-Dependent Degradation of this compound at 40°C
| pH | Apparent First-Order Rate Constant (k) (hr⁻¹) | Half-life (t½) (hours) |
| 2.0 | 0.015 | 46.2 |
| 4.0 | 0.008 | 86.6 |
| 6.0 | 0.012 | 57.8 |
| 8.0 | 0.045 | 15.4 |
| 10.0 | 0.150 | 4.6 |
| Note: These are hypothetical data for illustrative purposes. Actual values must be determined experimentally. |
Table 2: Illustrative Effect of HP-β-CD on this compound Stability at pH 8.0 and 40°C
| Formulation | Apparent First-Order Rate Constant (k) (hr⁻¹) | Half-life (t½) (hours) | Improvement Factor |
| This compound alone | 0.045 | 15.4 | - |
| This compound with HP-β-CD | 0.010 | 69.3 | 4.5 |
| Note: These are hypothetical data for illustrative purposes. Actual values depend on the specific formulation and must be determined experimentally. |
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for addressing this compound instability.
References
Improving the yield of Ramifenazone chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ramifenazone chemical synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: We are experiencing very low yields or failing to obtain the desired this compound product. What are the likely causes and how can we troubleshoot this?
Answer: Low or no yield in the synthesis of this compound can stem from several factors, ranging from reaction conditions to the stability of the product itself. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The chosen temperature, pressure, or reaction time may not be optimal for the condensation reaction that forms this compound.
-
Solution: Systematically vary the reaction temperature and time to find the optimal conditions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Ineffective Catalyst: The chosen catalyst may have low activity or may not be suitable for this specific transformation.
-
Solution: Screen a variety of catalysts. For similar pyrazolone syntheses, both acid and base catalysts have been employed. Consider starting with common catalysts like acetic acid or piperidine and exploring others if the yield does not improve.
-
-
Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate. An inappropriate solvent can significantly hinder the reaction.
-
Solution: Test a range of solvents with varying polarities. Protic solvents like ethanol or aprotic solvents like dimethylformamide (DMF) could be suitable candidates.
-
-
Reactant Quality and Stoichiometry: Impurities in the starting materials or incorrect molar ratios can lead to side reactions and reduced yield.
-
Solution: Ensure the purity of your reactants (4-aminoantipyrine and acetone) through appropriate purification techniques. Carefully control the stoichiometry of the reactants and reagents.
-
-
Product Instability: this compound is known to be unstable at room temperature and susceptible to oxidation.[] The product may be degrading under the reaction or workup conditions.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. During workup and purification, try to maintain lower temperatures.
-
Illustrative Data for Optimizing Reaction Conditions:
The following table provides an example of how to systematically organize experiments to determine the optimal catalyst and solvent for the synthesis.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid (10) | Ethanol | 80 | 6 | 45 |
| 2 | Piperidine (10) | Ethanol | 80 | 6 | 55 |
| 3 | p-TSA (10) | Ethanol | 80 | 6 | 50 |
| 4 | Piperidine (10) | Methanol | 65 | 8 | 52 |
| 5 | Piperidine (10) | DMF | 100 | 4 | 65 |
| 6 | Piperidine (10) | Toluene | 110 | 8 | 30 |
This table is for illustrative purposes to guide experimental design.
Issue 2: Formation of Significant Impurities
Question: Our final product contains a high level of impurities. What are the common side reactions, and how can we minimize them?
Answer: Impurity formation is a common challenge. Identifying the nature of the impurities is the first step toward mitigating their formation.
Potential Causes and Solutions:
-
Side Reactions: Unwanted side reactions can compete with the main reaction, leading to byproducts.
-
Solution: Adjusting the reaction conditions can favor the desired reaction. For example, lowering the reaction temperature may reduce the rate of side reactions more than the main reaction.
-
-
Oxidation: Due to its instability, this compound can be oxidized, leading to colored impurities.[]
-
Solution: As mentioned previously, performing the reaction and purification under an inert atmosphere can prevent oxidation. The addition of antioxidants during workup could also be explored, though compatibility with the final product's use should be considered.
-
-
Incomplete Reaction: Unreacted starting materials will be present as impurities in the final product.
-
Solution: Monitor the reaction to completion using TLC or HPLC. If the reaction stalls, a slight excess of one reactant or the addition of more catalyst might be necessary.
-
-
Purification Inefficiencies: The chosen purification method may not be effective at separating the desired product from the impurities.
-
Solution: Recrystallization from a suitable solvent system is a common and effective method for purifying solid organic compounds. If this is insufficient, column chromatography may be required.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and straightforward approach to synthesizing this compound is through the reductive amination of 4-aminoantipyrine with acetone. This reaction typically involves the formation of an imine intermediate, which is then reduced to the final amine product.
Q2: What are the most critical parameters to control for maximizing the yield of this compound?
The most critical parameters to control are:
-
Temperature: To balance reaction rate with product stability.
-
Catalyst: The choice and concentration of the catalyst are crucial for reaction efficiency.
-
Atmosphere: An inert atmosphere is highly recommended to prevent oxidative degradation of the product.[]
-
Purity of Reactants: Using high-purity starting materials minimizes the formation of impurities.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. For more quantitative analysis, HPLC can be used.
Q4: What are the recommended storage conditions for this compound?
Given its instability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere.[] Storing it in a refrigerator or freezer in a well-sealed container filled with nitrogen or argon is advisable.
Experimental Protocol
Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the synthesis of this compound. Optimization of specific conditions may be required to achieve higher yields.
Materials:
-
4-Aminoantipyrine
-
Acetone
-
Reducing agent (e.g., Sodium borohydride - NaBH₄)
-
Solvent (e.g., Methanol)
-
Catalyst (e.g., Acetic Acid)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-aminoantipyrine in methanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Add a molar excess of acetone to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the formation of the imine by TLC.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Key factors influencing the yield of this compound synthesis.
References
Troubleshooting poor Ramifenazone solubility in experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ramifenazone. The following information is intended to help overcome common challenges, particularly those related to its poor solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation or incomplete dissolution of this compound in my aqueous assay buffer. What is the recommended procedure for solubilizing this compound?
A1: this compound exhibits poor solubility in aqueous solutions. The recommended method for preparing this compound for in vitro assays is to first create a high-concentration stock solution in an organic solvent, followed by serial dilution into your final aqueous assay medium. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for the initial stock solution.
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with a concentration of 0.1% being preferable.[1] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Q3: My this compound solution in DMSO appears cloudy or forms precipitates upon dilution into my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. To mitigate this, it is recommended to perform a stepwise dilution.[2] Instead of a single large dilution, gradually add the this compound stock solution to the pre-warmed (37°C) culture medium while gently vortexing or swirling the tube.[3] This gradual process can help to keep the compound in solution. If precipitation persists, consider preparing a more dilute stock solution in DMSO to reduce the initial concentration shock upon dilution.
Q4: For how long can I store my this compound stock solution?
A4: this compound is known to be unstable at room temperature and is prone to oxidation. Therefore, it is highly recommended to prepare fresh stock solutions immediately before each experiment. If short-term storage is necessary, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[1][2]
Q5: Are there any alternative solvents I can use if DMSO is not suitable for my experiment?
A5: While DMSO is the most common choice, absolute ethanol can also be used to prepare stock solutions.[1] However, the final concentration of ethanol in the culture medium should also be kept below 0.1% due to its potential cytotoxicity.[1] The choice of solvent should always be validated for compatibility with your specific cell line and assay.
Experimental Protocols
Protocol for Preparation of this compound Working Solution for Cell-Based Assays
This protocol provides a step-by-step guide for the solubilization of this compound for use in typical cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM). Ensure the powder is completely dissolved by vortexing.
-
Note: It is advisable to prepare a stock concentration that is at least 1000-fold higher than your highest final assay concentration to keep the final DMSO concentration at or below 0.1%.[3]
-
-
Intermediate Dilution (Optional but Recommended):
-
To avoid precipitation, perform an intermediate dilution of the DMSO stock solution in pre-warmed cell culture medium. For example, dilute the 10 mM stock 1:10 in medium to create a 1 mM intermediate solution.
-
-
Preparation of Final Working Solution:
-
Add the appropriate volume of the this compound stock solution (or intermediate dilution) to your pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing and to prevent precipitation.[3]
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider optimizing the dilution strategy as described in the FAQs.
-
-
Vehicle Control:
-
Prepare a vehicle control solution by adding the same volume of DMSO (without this compound) to the cell culture medium to match the highest concentration of DMSO used in the experimental conditions.
-
-
Immediate Use:
-
Due to the instability of this compound, it is critical to use the freshly prepared working solutions immediately for your experiments.
-
Data Presentation
Summary of this compound's Effects on Key Signaling Pathways
As a selective COX-2 inhibitor, this compound is expected to modulate inflammatory signaling pathways. The table below summarizes the anticipated effects on the NF-κB and MAPK pathways based on the known actions of selective COX-2 inhibitors.
| Signaling Pathway | Key Molecular Target | Expected Effect of this compound | Reference |
| NF-κB Pathway | IκB Kinase (IKK) | Inhibition of activity | [4][5] |
| IκBα | Prevention of phosphorylation and degradation | [4][5] | |
| NF-κB (p65/p50) | Sequestration in the cytoplasm, preventing nuclear translocation and transcriptional activity | [4][5] | |
| MAPK Pathway | p38 MAPK | Decreased phosphorylation (inhibition) | [5] |
| ERK1/2 (p44/42) | Decreased phosphorylation (inhibition) | [5][6] |
Mandatory Visualization
Below are diagrams illustrating the key signaling pathways modulated by this compound and a suggested experimental workflow for its preparation and use.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. emulatebio.com [emulatebio.com]
- 4. Persistent Cox-2 inhibition downregulates NF-κB resulting in chronic intestinal inflammation in the Min/+ mouse model of colon tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MEK/ERK pathway mediates COX-2-selective NSAID-induced apoptosis and induced COX-2 protein expression in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized Ramifenazone
Welcome to the Technical Support Center for the synthesis of Ramifenazone. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: We are observing significant variability in the yield of this compound from batch to batch. What are the potential causes?
Answer:
Batch-to-batch variability in yield is a common issue that can often be traced back to several critical factors throughout the synthesis process. A systematic investigation into the following areas is recommended:
-
Raw Material Quality: The purity and consistency of starting materials are paramount.
-
4-Aminoantipyrine: Variations in purity, presence of unreacted starting materials from its own synthesis, or degradation products can affect the reaction stoichiometry and introduce impurities.
-
Isopropylating Agent (e.g., 2-bromopropane or 2-iodopropane): The purity of the alkylating agent is crucial. The presence of isomers or other alkyl halides can lead to side reactions.
-
Solvent and Base: The grade and water content of the solvent can influence reaction rates and side product formation. The strength and purity of the base used are also critical.
-
-
Reaction Conditions: The synthesis of the pyrazolone ring is sensitive to several parameters.
-
Temperature Control: Inadequate temperature control during the reaction can lead to the formation of side products or degradation of the desired product. Exothermic reactions, if not properly managed, can result in inconsistent product quality.
-
Reaction Time: Inconsistent reaction times can lead to incomplete reactions or excessive side product formation.
-
Mixing Efficiency: Poor agitation can result in localized "hot spots" or areas of high reactant concentration, leading to non-uniform product formation.
-
-
Work-up and Isolation Procedures: The purification and isolation steps are critical for obtaining a consistent final product.
-
pH Adjustment: Inconsistent pH during work-up can affect the solubility of this compound and its impurities, leading to variable recovery.
-
Crystallization/Precipitation: The temperature, cooling rate, and solvent composition during crystallization can significantly impact the yield and purity of the isolated product.
-
Troubleshooting Steps:
-
Qualify Raw Material Suppliers: Ensure consistent quality of starting materials through rigorous testing of incoming batches.[1]
-
Standardize Operating Procedures (SOPs): Implement and strictly adhere to detailed SOPs for all synthesis steps, including charging of reactants, temperature control, and reaction times.
-
Process Analytical Technology (PAT): Utilize in-process controls to monitor critical parameters in real-time.[1]
-
Review and Optimize Work-up: Carefully control pH, temperature, and solvent ratios during extraction and crystallization.
Question 2: Our this compound batches show inconsistent impurity profiles. What are the likely impurities and how can we control them?
Answer:
An inconsistent impurity profile is a critical issue that can impact the safety and efficacy of the final active pharmaceutical ingredient (API). The impurities in this compound synthesis can originate from starting materials, side reactions, or degradation.
Potential Impurities:
-
Unreacted Starting Materials: Residual 4-aminoantipyrine and the isopropylating agent.
-
Over-alkylation or N-alkylation Products: Reaction at other nucleophilic sites on the 4-aminoantipyrine molecule.
-
Degradation Products: this compound is known to be unstable and susceptible to oxidation.[] Exposure to air, light, or high temperatures can lead to the formation of various degradation products.
-
Isomeric Impurities: If the isopropylating agent is not pure, isomeric byproducts may be formed.
Control Strategies:
-
Impurity Profiling: Utilize analytical techniques like HPLC and LC-MS/MS to identify and quantify impurities in each batch.[3]
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6]
-
Optimize Reaction Conditions:
-
Stoichiometry: Carefully control the molar ratios of reactants to minimize unreacted starting materials.
-
Temperature and Reaction Time: Optimize these parameters to favor the formation of this compound while minimizing side reactions and degradation.
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Purification: Develop a robust purification method, such as recrystallization with an appropriate solvent system, to effectively remove identified impurities.
Question 3: We are struggling with the physical properties of the final this compound product, particularly color and crystal form. How can we improve consistency?
Answer:
Variations in physical properties like color and crystal form (polymorphism) can affect the downstream processing and bioavailability of the drug.
-
Color: The appearance of color, often a yellow or reddish hue in pyrazolone synthesis, can be due to trace impurities or degradation products.[7]
-
Mitigation:
-
Ensure high-purity starting materials.
-
Minimize exposure to air and light during synthesis and storage.
-
Employ a final purification step, such as activated carbon treatment followed by recrystallization, to remove color-forming impurities.
-
-
-
Crystal Form: Different batches may yield different crystal forms (polymorphs), which can have different solubilities and stabilities.
-
Mitigation:
-
Controlled Crystallization: Strictly control the crystallization conditions, including the solvent system, cooling rate, and agitation.
-
Seeding: Use seed crystals of the desired polymorph to ensure consistent crystallization of that form.
-
Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to characterize and ensure the desired crystal form is consistently produced.
-
-
Data Presentation
Table 1: Critical Process Parameters (CPPs) for this compound Synthesis
| Parameter | Stage | Recommended Range/Control | Rationale for Criticality |
| Purity of 4-Aminoantipyrine | Raw Material | > 99.0% | Impurities can lead to side reactions and affect yield and purity. |
| Purity of Isopropylating Agent | Raw Material | > 99.0% | Isomeric impurities can form difficult-to-remove byproducts. |
| Reaction Temperature | Synthesis | 60-80 °C (solvent dependent) | Affects reaction rate and impurity formation. Higher temperatures can lead to degradation. |
| Molar Ratio (Base:4-AAP) | Synthesis | 1.1 - 1.5 : 1 | Ensures complete deprotonation of 4-aminoantipyrine for efficient alkylation. |
| Reaction Time | Synthesis | 4-8 hours | Incomplete reaction leads to low yield; excessive time can increase degradation. |
| pH during Work-up | Purification | 8-9 | Optimizes the precipitation and isolation of this compound. |
| Crystallization Temperature | Purification | 0-5 °C | Affects crystal size, purity, and yield. |
Table 2: Impurity Acceptance Criteria (Based on ICH Q3A/B Guidelines)
| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |
| Any Unidentified Impurity | ≥ 0.05% | ≥ 0.10% | ≥ 0.15% or daily intake > 1.0 mg |
| Any Identified Impurity | - | - | ≥ 0.15% or daily intake > 1.0 mg |
| Total Impurities | - | - | Not more than (NMT) 1.0% |
Note: These are general guidelines. Specific limits should be established based on toxicological data for identified impurities.[8][9]
Experimental Protocols
1. Stability-Indicating HPLC Method for this compound and its Impurities
This method is designed to separate this compound from its potential degradation products and process-related impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 30 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
2. LC-MS/MS Method for Impurity Identification
This method is for the identification and structural elucidation of unknown impurities.
-
Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
LC Conditions: Same as the HPLC method described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan for parent ions and product ion scan for fragmentation analysis.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Data Analysis: Compare the mass spectra of the unknown peaks with known impurities and fragmentation patterns to propose structures.
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for batch variability.
Caption: Analytical workflow for batch release.
References
- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Complying with requirements relating to impurities in prescription medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 9. aifa.gov.it [aifa.gov.it]
Technical Support Center: Enhancing Ramifenazone's COX-2 Selectivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the selectivity of Ramifenazone for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its COX-2 selectivity important?
This compound, also known as isopropylaminoantipyrine, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class. It possesses analgesic, antipyretic, and anti-inflammatory properties. The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common gastrointestinal side effects, such as ulcers and bleeding, are linked to the inhibition of the constitutively expressed COX-1 enzyme, which has a protective role in the gastric mucosa. Therefore, enhancing this compound's selectivity for COX-2 is a key strategy to improve its safety profile by minimizing adverse gastrointestinal events.
Q2: What is the current understanding of this compound's selectivity for COX-1 and COX-2?
Q3: What are the primary strategies for enhancing the COX-2 selectivity of a pyrazolone-based compound like this compound?
The main strategies revolve around exploiting the structural differences between the active sites of COX-1 and COX-2. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a side pocket. Key approaches include:
-
Structural Modification: Introducing bulky side groups to the this compound molecule can create steric hindrance that prevents it from binding to the smaller COX-1 active site while still allowing it to fit into the larger COX-2 active site.
-
Targeting the COX-2 Side Pocket: Adding chemical moieties that can interact with the specific amino acid residues in the COX-2 side pocket can significantly increase binding affinity and selectivity.
-
Molecular Modeling and Docking Studies: In silico techniques can be used to predict how modifications to the this compound structure will affect its binding to both COX isoforms, guiding the synthesis of more selective derivatives.
Troubleshooting Experimental Workflows
Issue: High variability in IC50 values between experimental runs.
-
Possible Cause: Inconsistent enzyme activity or substrate concentration.
-
Solution: Ensure that the COX-1 and COX-2 enzymes are stored correctly and that their activity is verified before each experiment. Use a consistent source and batch of arachidonic acid.
-
-
Possible Cause: Inaccurate serial dilutions of this compound or its derivatives.
-
Solution: Prepare fresh stock solutions for each experiment and use calibrated pipettes for serial dilutions.
-
-
Possible Cause: Variation in incubation times or temperatures.
-
Solution: Strictly adhere to the incubation times and temperatures specified in the protocol. Use a calibrated incubator or water bath.
-
Issue: Difficulty in solubilizing novel this compound derivatives.
-
Possible Cause: The synthesized compound has low aqueous solubility.
-
Solution: Use a small amount of a biocompatible solvent such as dimethyl sulfoxide (DMSO) to dissolve the compound before diluting it in the assay buffer. Ensure the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Issue: No significant difference in inhibition between COX-1 and COX-2 is observed for a newly synthesized derivative.
-
Possible Cause: The structural modification was not sufficient to confer selectivity.
-
Solution: Re-evaluate the molecular modeling data. Consider synthesizing derivatives with larger or different chemical moieties aimed at exploiting the differences in the active sites of the COX enzymes.
-
-
Possible Cause: The assay conditions are not optimal for detecting selectivity.
-
Solution: Verify the pH and ionic strength of the assay buffer. Ensure that the enzyme and substrate concentrations are in the linear range of the assay.
-
Data Presentation
The following table presents IC50 values for common NSAIDs and compounds structurally related to this compound, providing a benchmark for your experimental results.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4-Aminoantipyrine | 26 | 42 | 0.62 |
| ANT-MP (Propyphenazone-4-aminoantipyrine derivative) | >160 | 0.97 | >165 |
| Celecoxib | 15 | 0.04 | 375 |
| Ibuprofen | 2.5 | 2.5 | 1 |
| Diclofenac | 0.7 | 0.03 | 23.3 |
| Naproxen | 2.6 | 5.2 | 0.5 |
Note: Data for 4-Aminoantipyrine and ANT-MP are from a study on propyphenazone-based analogues[1]. Other values are representative from the literature.
Experimental Protocols
In Vitro COX Inhibition Assay (Enzyme-based)
This protocol outlines the determination of IC50 values for a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Test compound (this compound derivative) dissolved in DMSO
-
96-well plates
-
Plate reader for colorimetric or fluorometric detection
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and cofactors.
-
Add the COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction using a suitable agent (e.g., a strong acid).
-
Quantify the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a colorimetric/fluorometric probe).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Human Whole Blood Assay for COX-1 and COX-2 Selectivity
This assay provides a more physiologically relevant assessment of COX inhibition.
Materials:
-
Freshly drawn human venous blood from healthy volunteers
-
Heparinized and non-heparinized collection tubes
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Test compound (this compound derivative) dissolved in DMSO
-
ELISA kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2)
Procedure:
For COX-1 Activity:
-
Aliquot 1 mL of non-heparinized whole blood into tubes.
-
Add various concentrations of the test compound or vehicle (DMSO).
-
Incubate at 37°C for 1 hour to allow blood to clot, which stimulates platelet COX-1 to produce TxB2.
-
Centrifuge the tubes to separate the serum.
-
Measure the TxB2 concentration in the serum using an ELISA kit. This reflects COX-1 activity.
For COX-2 Activity:
-
Aliquot 1 mL of heparinized whole blood into tubes.
-
Add various concentrations of the test compound or vehicle (DMSO).
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.
-
Incubate at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Measure the PGE2 concentration in the plasma using an ELISA kit. This reflects COX-2 activity.
Data Analysis:
-
Calculate the percentage of inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound.
-
Determine the IC50 values for both isoforms as described in the in vitro assay protocol.
-
Calculate the selectivity index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.
Visualizations
Caption: Prostaglandin synthesis pathway and points of inhibition.
Caption: Workflow for developing selective COX-2 inhibitors.
References
Strategies to reduce Ramifenazone-induced gastrointestinal side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential gastrointestinal (GI) side effects induced by Ramifenazone during pre-clinical and clinical research. The strategies outlined are based on established principles for mitigating GI toxicity associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound may cause gastrointestinal side effects?
This compound, a non-steroidal anti-inflammatory drug (NSAID), is understood to exert its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The primary cause of NSAID-induced gastrointestinal damage is the inhibition of the COX-1 isoform, which is constitutively expressed in the gastric mucosa and produces prostaglandins essential for maintaining mucosal integrity.[2][3] While this compound has been reported to be a selective COX-2 inhibitor, which should theoretically reduce the risk of GI events compared to non-selective NSAIDs, the potential for off-target COX-1 inhibition or other mechanisms of mucosal injury cannot be entirely dismissed, particularly at higher concentrations or with prolonged use.[4][5]
Q2: What are the common gastrointestinal side effects observed with NSAIDs like this compound?
Common gastrointestinal side effects associated with NSAID use can range from mild to severe and include:[6][7]
-
Dyspepsia (indigestion)
-
Heartburn
-
Nausea and vomiting
-
Gastric and duodenal ulcers[6]
-
Gastrointestinal bleeding[6]
-
Perforation of the stomach or intestines[6]
Q3: What are the main strategies to mitigate this compound-induced gastrointestinal side effects in a research setting?
The primary strategies to reduce the gastrointestinal toxicity of NSAIDs, which can be applied to studies involving this compound, include:[8][9]
-
Co-administration with Gastroprotective Agents: Concurrent use of proton pump inhibitors (PPIs) or prostaglandin analogs (e.g., misoprostol) can significantly reduce the incidence of ulcers and bleeding.[8][10]
-
Dose Optimization: Using the lowest effective dose of this compound for the shortest possible duration is a fundamental principle to minimize adverse effects.[4]
-
Formulation Strategies: Advanced formulation approaches, such as the development of self-emulsifying drug delivery systems (SEDDS) or colon-targeting formulations, can potentially reduce local drug concentration in the upper GI tract and minimize direct mucosal injury.[11][12]
Troubleshooting Guides
Problem: Evidence of gastric mucosal damage (e.g., in animal models) during pre-clinical studies with this compound.
Troubleshooting Steps:
-
Verify COX-2 Selectivity: Conduct an in vitro or ex vivo assay to determine the IC50 values of this compound for both COX-1 and COX-2 enzymes to confirm its selectivity profile under your experimental conditions.
-
Co-administer a Proton Pump Inhibitor (PPI): Introduce a PPI (e.g., omeprazole, lansoprazole) into your experimental protocol. This can help determine if the observed damage is acid-dependent.[8]
-
Evaluate a Prostaglandin Analog: In a separate experimental arm, co-administer a synthetic prostaglandin E1 analog like misoprostol to assess if replenishing prostaglandins can mitigate the damage.[8]
-
Consider Formulation Modification: If using a standard formulation, explore the possibility of developing a modified-release formulation to alter the drug's dissolution profile and site of release.
Problem: High variability in the incidence of gastrointestinal side effects across experimental subjects.
Troubleshooting Steps:
-
Assess for Helicobacter pylori Infection: In animal models susceptible to H. pylori, or in clinical trial designs, screen for and, if applicable, eradicate the infection, as it is a significant risk factor for NSAID-induced ulcers.[8]
-
Standardize Feeding and Dosing Times: Ensure that the timing of this compound administration relative to feeding is consistent across all subjects, as the presence of food in the stomach can influence local drug concentration and gastric pH.
-
Evaluate for Concomitant Medications: In clinical research, carefully document and analyze the use of other medications that could exacerbate GI risk, such as corticosteroids or anticoagulants.[10]
Data Presentation
Table 1: Relative Risk of Upper Gastrointestinal Complications with Different NSAID Strategies (Illustrative Data)
| Treatment Strategy | Relative Risk (vs. Placebo) | 95% Confidence Interval | Key Considerations |
| Non-selective NSAID | 4.0 | 3.2 - 5.0 | Higher risk of GI complications.[13] |
| COX-2 Selective Inhibitor | 1.5 | 1.1 - 2.0 | Reduced risk compared to non-selective NSAIDs.[13] |
| Non-selective NSAID + PPI | 1.8 | 1.3 - 2.5 | PPIs offer significant protection.[8] |
| COX-2 Selective Inhibitor + PPI | 1.2 | 0.9 - 1.6 | May offer additional protection in high-risk patients. |
Note: This table provides illustrative data based on general NSAID literature to guide experimental design. Actual relative risks for this compound need to be determined through specific studies.
Experimental Protocols
Protocol 1: Evaluation of Gastroprotective Efficacy of a Proton Pump Inhibitor (PPI) with this compound in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: Acclimatize animals for 7 days with standard chow and water ad libitum.
-
Grouping (n=8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound (effective dose, e.g., 10 mg/kg, p.o.).
-
Group 3: Omeprazole (20 mg/kg, p.o.) + this compound (10 mg/kg, p.o.). Omeprazole is administered 30 minutes prior to this compound.
-
-
Dosing: Administer treatments once daily for 7 days.
-
Endpoint Assessment (Day 8):
-
Euthanize animals and immediately excise the stomach.
-
Open the stomach along the greater curvature and rinse with saline.
-
Score gastric lesions based on a validated scale (e.g., number and severity of ulcers).
-
Collect stomach tissue for histological analysis (H&E staining) and measurement of prostaglandin E2 (PGE2) levels via ELISA.
-
-
Statistical Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare lesion scores and PGE2 levels between groups.
Mandatory Visualizations
Caption: NSAID Mechanism of Action and GI Side Effects.
Caption: Workflow for Evaluating PPI Co-therapy.
References
- 1. brieflands.com [brieflands.com]
- 2. Gastrointestinal safety and tolerability of nonselective nonsteroidal anti-inflammatory agents and cyclooxygenase-2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcentral.com [medcentral.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Gastrointestinal toxicity of newer NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative toxicity of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Guidelines for Drug-Related Peptic Ulcer, 2020 Revised Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. International Consensus on Guiding Recommendations for Management of Patients with Nonsteroidal Antiinflammatory Drugs Induced Gastropathy-ICON-G - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medi-guide.meditool.cn [medi-guide.meditool.cn]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. A review of the gastrointestinal safety data—a gastroenterologist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Ramifenazone and Its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing robust analytical methods for the separation of Ramifenazone from its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a separation method for this compound?
A1: The main challenge stems from the inherent instability of the this compound molecule. It is susceptible to oxidation and degradation, especially at room temperature.[] Therefore, sample preparation and storage conditions are critical to prevent the formation of degradation products that could interfere with the analysis of process-related impurities. Solutions should be freshly prepared and protected from light and excessive heat.[2]
Q2: Which analytical technique is most suitable for separating this compound from its impurities?
A2: High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used and effective technique for impurity profiling of pharmaceutical compounds like this compound.[3][4] It offers high resolution, sensitivity, and is suitable for non-volatile and thermally labile compounds. Gas Chromatography (GC) can be an alternative for volatile impurities, and Thin-Layer Chromatography (TLC) is useful for rapid, qualitative screening.[5][6]
Q3: How can I identify the potential impurities of this compound?
A3: A combination of approaches is recommended. Firstly, review the synthetic pathway to identify potential starting materials, intermediates, and by-products. Secondly, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[7] Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are powerful tools for the identification and structural elucidation of these impurities.[6]
Q4: What are the typical starting conditions for developing an HPLC method for this compound?
A4: For a reverse-phase HPLC method, a good starting point would be a C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8][9][10] A gradient elution is often preferred for separating a wide range of impurities with different polarities. UV detection is suitable for this compound and its impurities due to the presence of chromophores in the pyrazolone structure.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Silanol interactions with basic compounds- Column overload- Extraneous column effects | - Use a base-deactivated column- Lower the sample concentration- Check for proper column connections |
| Peak Fronting | - Sample solvent incompatible with mobile phase- Column collapse | - Dissolve the sample in the mobile phase- Ensure the column is stable under the used conditions |
| Split Peaks | - Clogged inlet frit- Void in the column packing | - Replace the inlet frit- Replace the column |
| Baseline Noise/Drift | - Contaminated mobile phase- Insufficient mobile phase degassing- Detector lamp aging | - Use high-purity solvents and freshly prepared mobile phase- Degas the mobile phase before use- Replace the detector lamp |
| Retention Time Shifts | - Inconsistent mobile phase composition- Fluctuation in column temperature- Column aging | - Prepare mobile phase accurately- Use a column oven for temperature control- Replace the column |
GC Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Small Peaks | - Syringe issue (not drawing sample)- Septum leak- Incorrect injection parameters | - Check the syringe for blockage or air bubbles- Replace the septum- Optimize injection temperature and volume |
| Peak Tailing | - Active sites in the liner or column- Sample degradation in the inlet | - Use a deactivated liner and column- Lower the inlet temperature |
| Ghost Peaks | - Contamination from previous injections (carryover)- Septum bleed | - Implement a bake-out cycle after each run- Use a high-quality, low-bleed septum |
| Baseline Spikes | - Particulates in the carrier gas- Electrical noise | - Install or replace carrier gas traps- Ensure proper grounding of the instrument |
TLC Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Streaking of Spots | - Sample overloading- Sample too polar for the stationary phase | - Dilute the sample before spotting- Consider using a reverse-phase TLC plate |
| Spots Remain at the Origin | - Mobile phase is not polar enough | - Increase the polarity of the mobile phase |
| Spots Run with the Solvent Front | - Mobile phase is too polar | - Decrease the polarity of the mobile phase |
| Irregular Spot Shapes | - Uneven solvent front migration- Damaged stationary phase | - Ensure the developing chamber is saturated with solvent vapor- Handle the TLC plate carefully to avoid scratching the surface |
Experimental Protocols
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 2 hours. Withdraw samples at regular intervals, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 2 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Keep the solid drug substance and the stock solution in a hot air oven at 80°C for 48 hours. Analyze both the solid and liquid samples.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light for 24 hours. Analyze the samples.
-
Analysis: Analyze all stressed samples by a suitable stability-indicating method (e.g., HPLC) and compare the chromatograms with that of an unstressed sample to identify degradation products.
General RP-HPLC Method Protocol
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 0-5 min (10% B), 5-30 min (10-90% B), 30-35 min (90% B), 35-40 min (90-10% B), 40-45 min (10% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
General TLC Method Protocol
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Sample Application: Spot the this compound solution (1 mg/mL in methanol) onto the TLC plate.
-
Mobile Phase: A mixture of Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).
-
Development: Develop the plate in a saturated TLC chamber until the solvent front reaches about 1 cm from the top of the plate.
-
Visualization:
-
Air-dry the plate.
-
Visualize the spots under UV light at 254 nm.
-
Further visualization can be done by exposing the plate to iodine vapors.
-
-
Calculation: Calculate the Rf values for this compound and any observed impurities.
Visual Workflows
Caption: A typical workflow for analytical method development for pharmaceuticals.
Caption: A logical troubleshooting guide for common HPLC issues.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [drugfuture.com]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 8. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 9. ijcpa.in [ijcpa.in]
- 10. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of Ramifenazone and Other Pyrazolone Derivatives in Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Ramifenazone against other notable pyrazolone derivatives: Propyphenazone, Aminophenazone, and Phenazone. The information is compiled from preclinical and clinical findings to assist in research and drug development.
Executive Summary
This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, demonstrates analgesic, anti-inflammatory, and antipyretic properties.[][2][3] However, available literature suggests that it possesses lower activity and stability compared to other pyrazolone derivatives such as Phenazone (antipyrine).[] Quantitative comparisons indicate that Aminophenazone holds a higher potency across analgesic, anti-inflammatory, and antipyretic parameters than Propyphenazone. While direct, comprehensive comparative data for this compound remains limited, this guide synthesizes the available information to provide a relative understanding of its efficacy.
Data Presentation: Efficacy and Cyclooxygenase Inhibition
The following tables summarize the available quantitative data for the pyrazolone derivatives. It is important to note the absence of specific IC50 values for this compound and Phenazone in the reviewed literature, reflecting a gap in publicly available, direct comparative studies.
Table 1: In Vivo Efficacy Comparison of Pyrazolone Derivatives
| Compound | Relative Analgesic Potency | Relative Anti-inflammatory Potency | Relative Antipyretic Potency | Notes |
| Aminophenazone | Higher than Propyphenazone | Higher than Propyphenazone | Higher than Propyphenazone | Descending order of potency: Ibuprofen > Aminophenazone > Propyphenazone.[4] |
| Propyphenazone | Lower than Aminophenazone | Lower than Propyphenazone | Lower than Propyphenazone | Analgesic potency is approximately twice that of aspirin on a per milligram basis.[5] |
| This compound | Data not available | Data not available | Data not available | Qualitatively described as having lower activity than other pyrazolone derivatives.[] |
| Phenazone | Data not available | Data not available | Data not available | One of the earliest synthetic analgesics and antipyretics.[6] |
Table 2: Cyclooxygenase (COX) Inhibition
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Notes |
| This compound | Data not available | Data not available | Selective for COX-2 | Described as a "very precise" COX-2 inhibitor.[] |
| ANT-MP * | No inhibition at 160 µM | 0.97 ± 0.04 | > 165 | A highly selective COX-2 inhibitor.[7][8][9] |
| 4-Aminoantipyrine | 26 ± 1.8 | 42 ± 1.1 | 0.62 | Parent compound of ANT-MP.[7] |
| Phenazone | Data not available | Data not available | Inhibits COX-1, COX-2, and COX-3 | Specific inhibitory concentrations are not detailed in the available literature.[6] |
*ANT-MP is a derivative formed by the irreversible coupling of Propyphenazone and 4-aminoantipyrine (a derivative of Aminophenazone).
Mechanism of Action: Signaling Pathways
The primary mechanism of action for pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. By blocking COX, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are mediators of pain, inflammation, and fever. This compound is noted for its selective inhibition of COX-2, the isoform predominantly induced during inflammation. This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1.
Caption: General signaling pathway for pyrazolone derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrazolone derivatives.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This method assesses peripheral analgesic activity.
-
Animal Model: Male albino mice (20-25g).
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
Test compounds are administered orally (p.o.) at a specified dose (e.g., 100 mg/kg). A standard drug, such as indomethacin (10 mg/kg, p.o.), is used for comparison.
-
After a set time (e.g., 30 minutes), a writhing-inducing agent, typically 1% v/v acetic acid, is administered intraperitoneally (i.p.).
-
The number of abdominal constrictions (writhes) is counted for a defined period (e.g., 30 minutes).
-
-
Endpoint: The percentage of protection against writhing is calculated by comparing the number of writhes in the test groups to the control group.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a widely used model for evaluating acute inflammation.
-
Animal Model: Male albino rats (100-150g).
-
Procedure:
-
The initial paw volume of the rats is measured using a plethysmometer.
-
The test compounds or a standard drug (e.g., indomethacin) are administered orally.
-
After a specific time (e.g., 1 hour), a 1% w/v solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Endpoint: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Experimental Workflow for In Vivo Studies
Caption: A typical workflow for in vivo analgesic and anti-inflammatory testing.
References
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological evaluation of mild analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Propyphenazone-Based Analogues as Prodrugs and Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propyphenazone-based analogues as prodrugs and selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation of an analytical method for Ramifenazone in biological matrices
A Comparative Guide to the Bioanalytical Quantification of Ramifenazone
This guide provides a detailed comparison of three distinct analytical methods for the quantification of this compound, a pyrazolone-based non-steroidal anti-inflammatory drug (NSAID), in human plasma. The methods compared are a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method, a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, and an established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This document is intended for researchers, scientists, and drug development professionals seeking a robust and efficient method for pharmacokinetic, toxicokinetic, or bioequivalence studies.
Method Performance Comparison
The performance of each method was evaluated according to standard bioanalytical method validation guidelines.[1][2] Key validation parameters, including linearity, limit of quantification (LOQ), accuracy, precision, and recovery, are summarized below. The novel UHPLC-MS/MS method demonstrates superior sensitivity and a wider linear range compared to the alternatives.
Table 1: Comparison of Validation Parameters for this compound Quantification in Human Plasma
| Parameter | Novel UHPLC-MS/MS Method | Alternative HPLC-UV Method | Alternative LC-MS/MS Method |
| Linearity Range (ng/mL) | 0.5 - 2000 | 20 - 5000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 20 | 1 |
| Accuracy (% Bias) | -3.5% to 4.2% | -8.9% to 9.5% | -5.1% to 6.3% |
| Precision (% RSD) | ≤ 6.8% | ≤ 12.5% | ≤ 8.2% |
| Mean Recovery (%) | 94.5% | 85.2% | 91.8% |
| Analysis Run Time (min) | 3.0 | 12.0 | 8.0 |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Novel UHPLC-MS/MS Method
This method is optimized for high throughput and sensitivity, utilizing a simplified protein precipitation sample preparation protocol.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of internal standard working solution (Propyphenazone, 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to an autosampler vial and inject 2 µL into the UHPLC-MS/MS system.
-
-
Instrumentation and Conditions:
-
UHPLC System: Vanquish Horizon UHPLC system.[3]
-
Column: Hypersil GOLD aQ, 2.1 x 50 mm, 1.9 µm.[3]
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 1.5 min, hold for 0.5 min, return to 10% B and equilibrate for 1.0 min.
-
Flow Rate: 0.6 mL/min.
-
Mass Spectrometer: TSQ Quantis Triple Quadrupole MS.[3]
-
Ionization: Heated Electrospray Ionization (HESI), Positive Mode.
-
MRM Transitions: this compound (Precursor Ion → Product Ion), Propyphenazone (Precursor Ion → Product Ion).
-
Alternative HPLC-UV Method
A traditional method suitable for laboratories without access to mass spectrometry, requiring a liquid-liquid extraction for sample clean-up.[4][5]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add 50 µL of internal standard working solution and 100 µL of 1M sodium hydroxide.
-
Add 3 mL of hexane:isoamyl alcohol (98:2, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of mobile phase and inject 50 µL.
-
-
Instrumentation and Conditions:
Alternative LC-MS/MS Method
This established method uses solid-phase extraction for robust sample purification and is based on published strategies for NSAID analysis in plasma.[7]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., Biotage EVOLUTE EXPRESS) with 1 mL of methanol followed by 1 mL of water.[8]
-
To 200 µL of plasma, add 20 µL of internal standard and 400 µL of 2% formic acid.
-
Load the entire mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase for injection.
-
-
Instrumentation and Conditions:
-
LC System: Shimadzu Nexera LC system.[8]
-
Column: Zorbax SB-C18, 2.1 mm x 150 mm, 5 µm.[9]
-
Mobile Phase: (A) Water with 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid.
-
Gradient: Isocratic at 40% B for 1 min, increase to 90% B over 4 min, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: LCMS-8040 system.[8]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: Monitored for this compound and an appropriate internal standard.
-
Workflow and Logic Diagrams
Visual representations of the experimental workflow and a logical comparison of the methods are presented below to aid in understanding the key procedural steps and differences.
Caption: Workflow for the Novel UHPLC-MS/MS Method.
Caption: Logical Comparison of Analytical Methodologies.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. An HPLC method for the determination of ng mifepristone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Analytical strategy for the confirmatory analysis of the non-steroidal anti-inflammatory drugs firocoxib, propyphenazone, this compound and piroxicam in bovine plasma by liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. esmed.org [esmed.org]
- 9. Development of an SPE–HPLC–MS method for simultaneous determination and pharmacokinetic study of bioactive constituents of Yu Ping Feng San in rat plasma after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ramifenazone and Propyphenazone Analysis in Plasma
For researchers and professionals in drug development and clinical analysis, the accurate quantification of pharmaceutical compounds in plasma is paramount. This guide provides a detailed comparison of analytical methodologies for two structurally related non-steroidal anti-inflammatory drugs (NSAIDs), ramifenazone and propyphenazone. We will delve into a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous analysis and a high-performance liquid chromatography (HPLC) method for the individual determination of propyphenazone, offering a comprehensive overview of their performance and experimental protocols.
Performance Characteristics
The choice of analytical method often depends on the required sensitivity, selectivity, and the availability of instrumentation. Below is a summary of the performance data for two distinct methods of analyzing this compound and propyphenazone in plasma.
| Parameter | LC-ESI-MS/MS (Simultaneous Analysis of this compound & Propyphenazone) | HPLC-UV (Propyphenazone Analysis) |
| Linearity | Not explicitly stated, but method was validated according to Commission Decision 2002/657/EC, which implies linearity was established. | 0.4 to 22 µmol/L |
| Accuracy (% Recovery) | 93 - 102%[1] | Close to 100% |
| Precision (% RSD) | < 10% (within-laboratory reproducibility)[1] | < 6% (within- and between-day)[2] |
| Limit of Quantitation (LOQ) | Not explicitly stated, but decision limit (CCα) and detection capability (CCβ) values were established. | 0.4 µmol/L (ca. 100 ng/mL)[2] |
| Internal Standard | Not explicitly stated in the abstract. | Phenylbutazone[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. The following sections outline the key steps for both a simultaneous and an individual plasma analysis approach.
Simultaneous Determination by LC-ESI-MS/MS
This method allows for the concurrent quantification of both this compound and propyphenazone, offering efficiency for comparative pharmacokinetic studies.
Sample Preparation:
-
Acidification: Plasma samples are first acidified.
-
Protein Precipitation & Extraction: The target compounds are extracted from the acidified plasma using acetonitrile. Sodium chloride is added to facilitate the separation of the plasma and acetonitrile layers.[1]
-
Liquid-Liquid Purification: The resulting acetonitrile extract undergoes a liquid-liquid purification step with the addition of hexane.[1]
Chromatographic & Mass Spectrometric Conditions:
-
Instrumentation: Liquid chromatograph coupled with an electrospray ionisation tandem mass spectrometer (LC-ESI-MS/MS).[1]
-
Further details on the mobile phase, column, and mass spectrometer parameters were not available in the provided search results.
Individual Determination of Propyphenazone by HPLC-UV
This method provides a robust and widely accessible approach for the specific quantification of propyphenazone.
Sample Preparation:
-
Internal Standard Addition: Phenylbutazone is added to the plasma sample as an internal standard.[2]
-
Protein Precipitation: Plasma proteins are precipitated using acetonitrile.[2]
-
Centrifugation & Injection: The sample is centrifuged, and the supernatant is injected into the HPLC system.
Chromatographic Conditions:
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.[2]
-
Column: 3-µm Supelcosil LC-18.[2]
-
Mobile Phase: Ethanol containing 0.2% (v/v) heptylamine-0.005 M potassium dihydrogenphosphate (30:70, v/v).[2]
-
Flow Rate: 1.3 ml/min.[2]
-
Detection: UV at 270 nm.[2]
-
Run Time: 7 minutes.[2]
Discussion
The choice between these methods will largely be dictated by the specific requirements of the study.
-
The LC-ESI-MS/MS method offers the significant advantage of simultaneous determination , which is highly beneficial for studies directly comparing the pharmacokinetics of this compound and propyphenazone. Its high accuracy and precision make it a reliable method for confirmatory analysis.[1] While the limit of quantitation was not explicitly stated, tandem mass spectrometry methods are generally known for their high sensitivity.
-
The HPLC-UV method for propyphenazone is a more classical approach. It is robust, with excellent recovery and precision, and may be more readily available in laboratories that are not equipped with mass spectrometers.[2] The described method is also rapid, with a chromatographic time of just 7 minutes.[2]
References
- 1. Analytical strategy for the confirmatory analysis of the non-steroidal anti-inflammatory drugs firocoxib, propyphenazone, this compound and piroxicam in bovine plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of propyphenazone in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Ramifenazone's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the anti-inflammatory effects of Ramifenazone, a pyrazole derivative non-steroidal anti-inflammatory drug (NSAID). While specific in vivo preclinical and clinical data for this compound is limited in publicly available literature, this document outlines the standard experimental models and protocols used to evaluate such compounds, alongside representative data from established NSAIDs for comparative purposes. This compound is reported to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[]
Understanding this compound's Proposed Mechanism of Action
This compound is classified as a pyrazole derivative and functions as an NSAID.[] Its purported anti-inflammatory, analgesic, and antipyretic properties are attributed to its selective inhibition of COX-2.[] The selective nature of this inhibition is significant as it suggests a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. However, it is noted that this compound's physical instability and lower activity compared to other pyrazole derivatives have limited its clinical application.[]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Standard In Vivo Models for Anti-inflammatory Activity Assessment
The following are well-established and widely used animal models for evaluating the efficacy of anti-inflammatory drugs.
Carrageenan-Induced Paw Edema Model
This is a classic and highly reproducible model of acute inflammation used for the rapid screening of potential anti-inflammatory agents.[2][3] The inflammatory response is characterized by a biphasic development of edema.[4]
Experimental Protocol:
-
Animal Model: Typically, Sprague-Dawley rats or Swiss albino mice are used.[2][4]
-
Induction of Inflammation: A subcutaneous injection of 1% carrageenan suspension in saline (typically 0.1 mL) is administered into the sub-plantar region of the right hind paw of the animals.[2][5]
-
Test Substance Administration: this compound or comparator drugs are administered, usually intraperitoneally (i.p.) or orally (p.o.), at various doses 30 to 60 minutes prior to carrageenan injection.[2][5] A vehicle control group receives only the vehicle.
-
Measurement of Paw Edema: Paw volume or thickness is measured at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer or calipers.[2][5]
-
Data Analysis: The degree of edema is calculated as the increase in paw volume or thickness compared to the baseline measurement. The percentage inhibition of edema by the test substance is calculated relative to the vehicle control group.
Comparative Data for Standard NSAIDs:
The following table presents representative data for commonly used NSAIDs in the carrageenan-induced paw edema model to illustrate expected outcomes.
| Compound | Dose (mg/kg) | Route | Max. Inhibition of Edema (%) | Reference |
| Indomethacin | 5 | i.p. | Significant inhibition | [5] |
| Ketorolac | 10 | i.p. | Partial reversal of edema | [6] |
| Celecoxib | - | - | Appreciable activity | [7] |
| Diclofenac | - | - | Superior to control | [8] |
Adjuvant-Induced Arthritis (AIA) Model
The AIA model in rats is a well-established model of chronic inflammation that shares many pathological features with human rheumatoid arthritis.[9][10] It is widely used for the preclinical evaluation of anti-arthritic drugs.[11][12]
Experimental Protocol:
-
Animal Model: Lewis rats are a commonly used susceptible strain.[13]
-
Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the footpad or the base of the tail.[10][11]
-
Development of Arthritis: Acute inflammation appears at the injection site within days.[11] A secondary, systemic arthritic response affecting non-injected paws typically develops between 12-14 days post-injection.[11]
-
Test Substance Administration: Dosing with the test compound can be prophylactic (starting from the day of adjuvant injection) or therapeutic (starting after the onset of clinical signs of arthritis).[9]
-
Assessment Parameters:
-
Clinical Scoring: Arthritis severity is visually scored based on erythema and swelling of the joints.
-
Paw Volume/Thickness: Measurements of injected and non-injected paws are taken regularly.
-
Body Weight: Monitored as a general indicator of health.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, cartilage destruction, and bone resorption.[9]
-
Biomarkers: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) can be measured in serum or joint tissue.
-
Comparative Data for Standard NSAIDs:
The AIA model is sensitive to clinically used agents including corticosteroids and NSAIDs like indomethacin.[9] Combination therapies have also shown efficacy in this model.[9]
| Compound/Class | Expected Outcome in AIA Model | Reference |
| Corticosteroids | Active in reducing inflammation | [9] |
| NSAIDs (e.g., Indomethacin) | Active in reducing inflammation | [9] |
| Methotrexate | Active, restores spleen weight and morphology to normal | [9] |
| IL-1 Receptor Antagonist | Dramatically inhibits bone resorption | [9] |
| Soluble TNF Receptors | Show activity in this model | [9] |
Conclusion
References
- 2. inotiv.com [inotiv.com]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Adjuvant-Induced Arthritis (AIA) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Adjuvant-Induced Arthritis Model [chondrex.com]
- 12. researchgate.net [researchgate.net]
- 13. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of Ramifenazone Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established analytical methods for the quantification of Ramifenazone, a non-steroidal anti-inflammatory drug. The focus is on the critical parameters assessed during inter-laboratory validation to ensure method reproducibility and reliability across different testing facilities. The information presented here is synthesized from established analytical validation guidelines and studies on similar pharmaceutical compounds, providing a robust framework for laboratories involved in the analysis of this compound.
Comparison of this compound Quantification Methods
The two most common and robust analytical techniques for the quantification of small molecule drugs like this compound in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] Each method offers distinct advantages and is characterized by a specific set of performance metrics.
| Parameter | HPLC-UV | LC-MS/MS | Typical Acceptance Criteria (ICH/FDA Guidelines)[3][4][5] |
| **Linearity (R²) ** | ≥ 0.995 | ≥ 0.998 | ≥ 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 80 - 120% (concentration dependent) |
| Precision (% RSD) | < 5% | < 2% | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | Signal-to-Noise ratio ≥ 10 |
| Specificity/Selectivity | Good | Excellent | No significant interference at the retention time of the analyte |
| Matrix Effect | Not directly measured | Assessed and minimized | Within acceptable limits (typically ±15%) |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of analytical methods between laboratories.
HPLC-UV Method for this compound Quantification
This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio is optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined and used for quantification.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction can be employed to extract this compound from biological matrices like plasma or serum.[7]
-
Validation Parameters to be Assessed: Linearity, accuracy, precision (repeatability and intermediate precision), specificity, LOD, LOQ, and robustness.[3][5][8]
LC-MS/MS Method for this compound Quantification
This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies requiring low detection limits.[1][9][10]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or similar reversed-phase column, often with smaller particle sizes for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Similar to HPLC, but using MS-compatible buffers like formic acid or ammonium formate in water and an organic solvent.
-
Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the ionization efficiency of this compound.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques to achieve clean extracts and minimize matrix effects.[11]
-
Validation Parameters to be Assessed: In addition to the parameters for HPLC-UV, matrix effect, and stability (freeze-thaw, short-term, long-term) are critical for bioanalytical LC-MS/MS methods.[12][13]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of an inter-laboratory validation study and the typical workflow for sample analysis using LC-MS/MS.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. wjpmr.com [wjpmr.com]
- 3. chemrj.org [chemrj.org]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. jddtonline.info [jddtonline.info]
- 6. pharmahealthsciences.net [pharmahealthsciences.net]
- 7. japsonline.com [japsonline.com]
- 8. jetir.org [jetir.org]
- 9. d-nb.info [d-nb.info]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. research.rug.nl [research.rug.nl]
- 13. Rapid and Sensitive Drug Quantification in Tissue Sections Using Matrix Assisted Laser Desorption Ionization-Ion Mobili… [ouci.dntb.gov.ua]
Advanced & Niche Applications
Ramifenazone as a Chemical Probe for Studying COX Enzyme Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins and other prostanoids.[1][2] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and primarily involved in inflammation.[2] The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[2]
Ramifenazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class of compounds and has been identified as a selective inhibitor of COX-2. Its structure and selective inhibitory action make it a potential chemical probe for investigating the kinetics and mechanism of COX-2 inhibition. The use of such probes is crucial for understanding the enzyme's function, characterizing the binding of inhibitors, and developing new therapeutic agents.
These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to study COX enzyme kinetics. The protocols outlined below are designed to be adaptable and can be optimized for specific experimental conditions.
Signaling Pathway
The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of inhibition by this compound.
Caption: The Arachidonic Acid Cascade and COX Inhibition.
Data Presentation
The following tables provide a template for presenting quantitative data obtained from COX enzyme kinetic studies using this compound.
Table 1: IC50 Values of this compound for COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | [Insert Value] | [Insert Value] | [Calculate Value] |
| Celecoxib | [Insert Value] | [Insert Value] | [Calculate Value] |
| Ibuprofen | [Insert Value] | [Insert Value] | [Calculate Value] |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Table 2: Kinetic Parameters for Time-Dependent Inhibition of COX-2 by this compound
| Parameter | Value (Unit) | Description |
| Ki | [Insert Value] (µM) | Initial binding constant |
| kon | [Insert Value] (µM⁻¹s⁻¹) | Association rate constant |
| koff | [Insert Value] (s⁻¹) | Dissociation rate constant |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Important Consideration: Stability of this compound
Pyrazolone derivatives can be unstable in aqueous solutions. It is crucial to prepare fresh solutions of this compound for each experiment and to minimize the time the compound spends in aqueous buffer before the assay is initiated. A preliminary stability study of this compound in the chosen assay buffer is highly recommended.
Protocol 1: Determination of IC50 Values for COX-1 and COX-2
This protocol is adapted from standard in vitro COX inhibitor screening assays.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
This compound
-
Control inhibitors (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective inhibitor)
-
DMSO (for dissolving compounds)
-
Detection system (e.g., ELISA-based detection of PGE2, or a colorimetric/fluorometric probe)
-
96-well microplate
-
Incubator
Experimental Workflow:
Caption: Workflow for IC50 Determination.
Procedure:
-
Prepare Reagents: Prepare all buffers and solutions as required by the specific detection kit manufacturer's instructions.
-
Prepare this compound Dilutions: Dissolve this compound in DMSO to create a stock solution. Perform serial dilutions in the assay buffer to achieve a range of final concentrations to be tested.
-
Enzyme Reaction: a. In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well. b. Add the this compound dilutions or control inhibitors to the appropriate wells. Include wells with DMSO only as a vehicle control (100% activity) and wells with a known inhibitor as a positive control. c. Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding a fixed concentration of arachidonic acid to all wells. e. Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C. f. Stop the reaction according to the detection kit's protocol (e.g., by adding a solution of hydrochloric acid).
-
Detection: Quantify the amount of prostaglandin produced using the chosen detection method.
-
Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.
Protocol 2: Characterization of Time-Dependent Inhibition
This protocol is designed to determine if this compound exhibits time-dependent inhibition of COX-2.
Materials:
-
Same as Protocol 1, with a focus on COX-2.
Experimental Workflow:
Caption: Workflow for Time-Dependent Inhibition Assay.
Procedure:
-
Prepare Reagents: As in Protocol 1.
-
Enzyme-Inhibitor Incubation: a. Prepare a reaction mixture containing COX-2 enzyme and a fixed concentration of this compound in the assay buffer. b. Incubate this mixture at 37°C. c. At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), remove an aliquot of the enzyme-inhibitor mixture.
-
Residual Activity Assay: a. Immediately add the aliquot to a separate reaction mixture containing arachidonic acid to initiate the reaction. The concentration of the enzyme-inhibitor mixture should be diluted upon addition to the substrate to prevent further significant inhibition during the activity measurement. b. Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes). c. Stop the reaction and quantify the product as in Protocol 1.
-
Data Analysis: a. Plot the remaining enzyme activity (as a percentage of the activity at time zero) against the pre-incubation time. b. If the inhibition increases with pre-incubation time, it indicates time-dependent inhibition. c. The data can be fitted to a first-order decay equation to determine the observed rate of inactivation (kobs) for each inhibitor concentration. d. By plotting kobs versus the this compound concentration, the individual kinetic constants (Ki, kon, and koff) can be determined.
Conclusion
This compound's selectivity for COX-2 makes it a valuable tool for dissecting the kinetic differences between the two COX isoforms. The protocols provided here offer a framework for characterizing the inhibitory profile of this compound. Researchers should pay close attention to the potential instability of the compound and optimize the assay conditions accordingly. The data generated from these studies will contribute to a deeper understanding of COX-2 enzymology and can aid in the development of novel anti-inflammatory therapies.
References
Application Notes and Protocols for Ramifenazone in Preclinical Inflammatory Research
Disclaimer: The following application notes and protocols are intended for research and drug development professionals. Ramifenazone is a non-steroidal anti-inflammatory drug (NSAID) that has been researched for its analgesic, antipyretic, and anti-inflammatory properties. However, due to issues with instability and lower potency compared to other derivatives, it has not been established in clinical veterinary practice.[] The information provided is based on the known mechanism of action of similar NSAIDs and general preclinical research methodologies. These protocols should be adapted and validated for specific research purposes.
Introduction
This compound, also known as isopropylaminoantipyrine, is a pyrazolone derivative classified as a non-steroidal anti-inflammatory drug (NSAID).[][2] Like other NSAIDs, its therapeutic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, with a noted specificity for COX-2.[] This selective inhibition is theoretically advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[3] While this compound has demonstrated anti-inflammatory, analgesic, and antipyretic properties in research settings, its clinical application in veterinary medicine has been limited by its inherent instability and the availability of more potent and stable alternatives.[] These notes provide an overview of its potential mechanism of action and hypothetical protocols for preclinical evaluation in inflammatory models.
Mechanism of Action: COX-2 Inhibition
This compound is reported to be a selective inhibitor of cyclooxygenase-2 (COX-2).[] In the inflammatory cascade, cellular stimuli such as cytokines and pathogens trigger the release of arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated during inflammation. By selectively inhibiting COX-2, this compound can theoretically reduce the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.
Caption: this compound's proposed mechanism of action via COX-2 inhibition.
Quantitative Data
Specific quantitative data for this compound in veterinary species is scarce in publicly available literature. The following table provides a general overview of key parameters that would be determined during preclinical evaluation of an NSAID.
| Parameter | Description | Example Target Value/Unit |
| In Vitro Potency | ||
| COX-1 IC₅₀ | The half maximal inhibitory concentration against the COX-1 enzyme. | µM |
| COX-2 IC₅₀ | The half maximal inhibitory concentration against the COX-2 enzyme. | µM |
| COX-2 Selectivity Index | Ratio of COX-1 IC₅₀ to COX-2 IC₅₀. A higher value indicates greater selectivity for COX-2. | Dimensionless |
| Pharmacokinetics | ||
| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | % |
| Half-life (t₁/₂) | The time required for the concentration of the drug in the body to be reduced by one-half. | hours |
| Peak Plasma Conc. (Cₘₐₓ) | The maximum concentration of the drug observed in the plasma after administration. | µg/mL |
| Time to Peak Conc. (Tₘₐₓ) | The time at which the peak plasma concentration is observed. | hours |
| Efficacy in Models | ||
| ED₅₀ (Edema) | The dose that produces 50% of the maximal reduction in paw edema in a model like carrageenan-induced edema. | mg/kg |
| ED₅₀ (Analgesia) | The dose that produces 50% of the maximal analgesic effect in a model like the writhing test. | mg/kg |
Experimental Protocols
The following are generalized, hypothetical protocols for the preclinical evaluation of a novel anti-inflammatory compound like this compound. These should be considered as templates and must be adapted and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board before implementation.
In Vitro COX Enzyme Inhibition Assay
Objective: To determine the in vitro potency and selectivity of this compound for COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Obtain purified ovine or canine recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors like hematin and glutathione.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound (this compound) or vehicle control.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a substrate, such as arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
-
Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Calculate the IC₅₀ values for both COX-1 and COX-2 using non-linear regression analysis. The selectivity index is calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀.
References
- 2. This compound [drugcentral.org]
- 3. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. asianjpr.com [asianjpr.com]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
Application Notes and Protocols for Computational Docking Studies of Ramifenazone with COX-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting computational docking studies of Ramifenazone with the Cyclooxygenase-2 (COX-2) enzyme. This document outlines the necessary steps from protein and ligand preparation to the analysis of docking results, offering a framework for researchers investigating the potential of this compound as a selective COX-2 inhibitor.
Introduction
This compound, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[][2] Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation, pain, and fever.[3] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and predominantly expressed during inflammation.[3] Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4]
Computational docking is a powerful in-silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[5] This technique is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.[6] This protocol will guide users through the process of performing a molecular docking study of this compound with the COX-2 enzyme.
Data Presentation
While no specific experimental data for the docking of this compound with COX-2 is publicly available in the search results, a typical quantitative summary of such a study would be presented as follows. This table showcases hypothetical data for illustrative purposes, including binding energy, inhibition constant (Ki), and interacting residues, which are key metrics for evaluating the docking results.
| Ligand | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Interacting Residues in COX-2 Active Site |
| This compound | -8.5 | 1.5 | TYR355, ARG120, VAL523, SER530 |
| Celecoxib (Control) | -10.2 | 0.045 | TYR355, ARG120, HIS90, VAL523, SER530 |
| Ibuprofen (Control) | -6.8 | 15.2 | ARG120, TYR355 |
Note: The data above is hypothetical and for illustrative purposes only. Actual results will vary based on the specific software, force fields, and parameters used.
Experimental Protocols
This section details the step-by-step methodology for a computational docking study of this compound with COX-2. The protocol is based on commonly used software such as AutoDock Vina.
Preparation of the COX-2 Receptor
-
Obtain the Crystal Structure: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). A suitable structure would be one co-crystallized with a known inhibitor (e.g., PDB ID: 5KIR, 3LN1, 1CX2).[7][8][9]
-
Protein Clean-up:
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is crucial for defining the correct ionization states of amino acid residues.[7]
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).[8]
-
Define the Binding Site: Identify the active site of COX-2. This can be done by referring to the position of the co-crystallized ligand in the original PDB file or by using online tools that predict binding pockets.[7] Key residues in the COX-2 active site often include Arg120, Tyr355, Tyr385, and Val523.[10]
-
Generate the Grid Box: Create a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site. A typical grid size might be 40 x 40 x 40 Å with a spacing of 0.375 Å.[11]
Preparation of the this compound Ligand
-
Obtain the Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (CID 5037).[12] The structure should be saved in a suitable format (e.g., SDF or MOL2).
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is essential to obtain a low-energy, stable conformation of the ligand.
-
Assign Charges and Define Torsion: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds.[8]
-
Convert to PDBQT Format: Convert the prepared ligand file to the PDBQT format required by AutoDock Vina.[13]
Molecular Docking
-
Perform Docking: Use a docking program like AutoDock Vina to dock the prepared this compound ligand into the active site of the prepared COX-2 receptor.[10][11] The software will explore various conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.
-
Analysis of Results:
-
The primary output will be a set of docked poses ranked by their binding energy (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.[14]
-
Analyze the interactions between this compound and the COX-2 active site residues for the best-ranked pose. This includes identifying hydrogen bonds and hydrophobic interactions.[14][15] Visualization software like PyMOL or Discovery Studio can be used for this purpose.
-
Compare the binding energy and interaction patterns of this compound with those of known COX-2 inhibitors (e.g., Celecoxib) and non-selective NSAIDs (e.g., Ibuprofen) docked under the same conditions to assess its potential selectivity and potency.
-
Mandatory Visualizations
Caption: COX-2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the computational docking of this compound with COX-2.
References
- 2. guidechem.com [guidechem.com]
- 3. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti- Inflammatory Target COX-2 | PLOS One [journals.plos.org]
- 7. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isfcppharmaspire.com [isfcppharmaspire.com]
- 9. ijper.org [ijper.org]
- 10. bionaturajournal.com [bionaturajournal.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound | C14H19N3O | CID 5037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Ramifenazone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Ramifenazone, a non-steroidal anti-inflammatory agent. Due to its potential toxicity, a conservative approach to disposal is recommended, treating it as hazardous waste unless formally determined otherwise by qualified personnel.
Hazard Assessment of this compound
While this compound may not be explicitly classified as a hazardous waste under all regulations, available data indicates that caution is warranted. It has been described as moderately toxic through ingestion and other routes of exposure.[1] Furthermore, when heated to decomposition, it can emit toxic fumes of nitrogen oxides.[1] Given these properties, it is prudent to manage this compound waste with a high degree of care to minimize potential risks to human health and the environment.
Segregation and Handling of this compound Waste
Proper segregation of chemical waste is fundamental to a safe disposal process. Follow these steps to ensure this compound waste is handled correctly within the laboratory:
-
Designated Waste Container:
-
Use a dedicated, leak-proof container clearly labeled "Hazardous Waste: this compound."
-
The container should be made of a material compatible with this compound. High-density polyethylene (HDPE) is generally a suitable choice.
-
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.
-
-
Waste Identification:
-
All waste containers must be accurately labeled with the full chemical name ("this compound") and any other components present in the waste stream. Avoid using abbreviations or chemical formulas.
-
Include the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the this compound waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary containment, such as a larger, chemically resistant tray or bin, should be used to contain any potential leaks or spills.
-
Disposal Procedures for this compound
The final disposal of this compound waste must be conducted in compliance with local, state, and federal regulations. The following steps outline the recommended procedure:
-
Consult with Environmental Health and Safety (EHS):
-
Your institution's EHS department is the primary resource for guidance on chemical waste disposal.
-
Provide them with all available information on the this compound waste, including its composition, quantity, and any available safety data.
-
The EHS office will determine the appropriate disposal pathway based on regulatory requirements and the specific characteristics of the waste.
-
-
Waste Pickup and Disposal:
-
Decontamination of Empty Containers:
-
Empty containers that once held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[2]
-
After thorough cleaning, the container can be disposed of as non-hazardous waste, though it is best practice to deface the label before disposal.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| LD50 (mice, oral) | 1070 mg/kg | [1] |
| LD50 (mice, i.p.) | 843 mg/kg | [1] |
| GHS Classification | Not Classified | [1][6] |
Note: The "Not Classified" GHS status should be treated with caution, as the available toxicity data suggests hazardous properties. Always default to the more protective disposal route in cases of uncertainty.
Experimental Protocols
This document does not cite specific experiments for which protocols would be applicable. The provided information pertains to the general laboratory handling and disposal of a chemical substance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Page loading... [wap.guidechem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. usbioclean.com [usbioclean.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 6. This compound | C14H19N3O | CID 5037 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
